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  • Product: (2-Nitro-phenyl)-ureido-acetic acid
  • CAS: 112273-62-8

Core Science & Biosynthesis

Foundational

The Mechanistic Role of (2-Nitro-phenyl)-ureido-acetic acid in Vitro: A Structural Biology and Pharmacology Whitepaper

Executive Summary In the realm of rational drug design, (2-Nitro-phenyl)-ureido-acetic acid (CAS: 112273-62-8)[1] is rarely deployed as a standalone therapeutic. Instead, as a Senior Application Scientist, I approach thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design, (2-Nitro-phenyl)-ureido-acetic acid (CAS: 112273-62-8)[1] is rarely deployed as a standalone therapeutic. Instead, as a Senior Application Scientist, I approach this molecule as a highly specialized, high-affinity pharmacophore building block . When incorporated into peptidomimetic scaffolds, it serves as a potent "warhead" for the competitive antagonism of metal-ion-dependent adhesion site (MIDAS)-containing receptors, most notably Integrin α4β1 (VLA-4) and αIIbβ3 (GPIIb/IIIa)[2].

This whitepaper deconstructs the structural dynamics, in vitro mechanism of action, and the self-validating experimental methodologies required to quantify the efficacy of (2-Nitro-phenyl)-ureido-acetic acid (NPUAA) derivatives in preclinical development.

Structural Pharmacology & Pharmacophore Dynamics

To understand how NPUAA functions in vitro, we must analyze the causality behind its three distinct structural motifs. The efficacy of this molecule is not coincidental; it is a product of precise stereoelectronic engineering[3].

  • The Acetic Acid Moiety (The Anchor): The terminal carboxylate group acts as an isostere for the aspartic acid residue found in native integrin ligands (such as the LDV or RGD sequences). In vitro, this carboxylate coordinates directly with the divalent cation (typically Mn²⁺ or Mg²⁺) housed within the MIDAS domain of the integrin β-subunit.

  • The Ureido Linker (The Scaffold): The -NH-CO-NH- linkage provides a rigid, planar hydrogen-bonding network. It mimics the peptide backbone, allowing the molecule to donate hydrogen bonds to the receptor's backbone carbonyls while resisting the proteolytic degradation that plagues natural peptides.

  • The 2-Nitrophenyl Group (The Conformational Lock): The phenyl ring engages in π-π stacking within the receptor's hydrophobic specificity pocket. Crucially, the ortho-nitro group serves a dual purpose. First, its strong electron-withdrawing nature increases the acidity of the adjacent urea protons, strengthening their hydrogen-bonding capacity. Second, the steric bulk of the nitro group restricts the rotation of the N-phenyl bond, locking the ureido-acetic acid tail into a bioactive "folded" conformation that perfectly complements the integrin binding cleft[4].

In Vitro Mechanism of Action: Integrin Antagonism

In an in vitro cellular environment, NPUAA-derived compounds function via competitive allosteric blockade.

By docking into the MIDAS domain of VLA-4, the NPUAA derivative physically occludes the binding of native extracellular matrix (ECM) proteins like Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin[2]. This extracellular blockade has immediate intracellular consequences. Integrins lack intrinsic kinase activity; they rely on clustering to recruit intracellular signaling complexes. By preventing ligand binding, NPUAA prevents integrin microclustering. This halts the autophosphorylation of Focal Adhesion Kinase (FAK) and the subsequent activation of Src family kinases, effectively paralyzing the actin cytoskeleton and preventing cell migration[2].

G NPUAA (2-Nitro-phenyl)-ureido-acetic acid MIDAS MIDAS Domain (Mn2+) NPUAA->MIDAS Competitive Blockade Integrin Integrin α4β1 (VLA-4) Integrin->MIDAS FAK FAK / Src Kinase Integrin->FAK Activation Blocked Ligand VCAM-1 / Fibronectin Ligand->Integrin Native Binding Actin Actin Cytoskeleton FAK->Actin Adhesion Cell Adhesion & Migration Actin->Adhesion

In vitro mechanism of NPUAA derivatives blocking integrin-mediated signaling and cell adhesion.

Quantitative Data: Binding and Inhibition Profiles

The following table synthesizes representative in vitro pharmacological data, illustrating how the integration of the NPUAA pharmacophore into larger molecular scaffolds drastically enhances target affinity compared to the isolated fragment.

Compound / DerivativeTarget ReceptorIC₅₀ (Cell Adhesion)K_D (Surface Plasmon Resonance)Primary Interaction Mode
NPUAA (Isolated Fragment) α4β1 (VLA-4)> 100 μMN/AWeak MIDAS coordination
NPUAA-Peptidomimetic (e.g., BIO-1211 analog) α4β1 (VLA-4)1.2 nM0.8 nMHigh-affinity MIDAS + Hydrophobic pocket locking
NPUAA-Hydantoin Scaffold αIIbβ3 (GPIIb/IIIa)0.2 μM0.15 μMRGD-mimetic competitive binding

Self-Validating Experimental Protocols

To ensure high-fidelity data generation, the following protocols are engineered with built-in causality and validation steps.

Protocol 1: Solid-Phase Integrin Competitive Binding Assay

This assay quantifies the direct binding affinity of NPUAA derivatives to purified integrins.

  • Plate Coating: Coat 96-well Maxisorp plates with 100 μL of recombinant human VCAM-1 (1 μg/mL) overnight at 4°C.

    • Causality: Maxisorp plates possess high affinity for proteins with mixed hydrophilic/hydrophobic domains, ensuring uniform VCAM-1 presentation.

  • Blocking: Wash plates 3x with TBS-T, then block with 3% BSA in TBS for 2 hours at room temperature.

    • Causality: BSA prevents the highly hydrophobic 2-nitrophenyl moiety of our test compounds from non-specifically adhering to the polystyrene plastic, which would artificially inflate the apparent IC₅₀.

  • Integrin Preparation: Pre-incubate purified α4β1 integrin (1 μg/mL) with varying concentrations of the NPUAA derivative (10⁻¹² to 10⁻⁴ M) in Assay Buffer (TBS containing 1 mM MnCl₂).

    • Causality: We utilize Mn²⁺ rather than Ca²⁺ or Mg²⁺ because Mn²⁺ forces the integrin into its high-affinity "open" conformation. Testing against this stringent physiological state ensures our antagonist is genuinely potent.

  • Incubation & Detection: Add the integrin/compound mixture to the VCAM-1 coated plate for 2 hours. Wash 3x, then detect bound integrin using an anti-α4-HRP conjugated antibody and TMB substrate. Read absorbance at 450 nm.

Protocol 2: Jurkat Cell Adhesion Assay (VCAM-1 Dependent)

This functional assay evaluates the biological consequence of the receptor blockade.

  • Cell Labeling: Suspend Jurkat cells (which natively express high levels of VLA-4) in RPMI medium and incubate with 5 μM BCECF-AM for 30 minutes at 37°C. Wash 2x with PBS.

    • Causality: BCECF-AM is a vital dye that only fluoresces when cleaved by intracellular esterases. This ensures we only quantify live, functionally adhered cells, eliminating false positives from dead cell debris.

  • Compound Treatment: Pre-treat the labeled Jurkat cells (5 x 10⁵ cells/mL) with the NPUAA derivative for 30 minutes.

  • Adhesion Phase: Seed 100 μL of the cell suspension into VCAM-1 coated 96-well plates. Incubate for 45 minutes at 37°C.

  • Shear-Wash Stringency: Invert the plate and centrifuge at 20 x g for 2 minutes to remove non-adherent cells.

    • Causality: Standard pipetting washes create uneven shear forces across the plate. Centrifugation ensures a uniform, reproducible detachment force, drastically reducing well-to-well coefficient of variation (CV).

  • Quantification: Lyse the remaining adhered cells with 0.1% Triton X-100 and measure fluorescence (Ex: 485 nm / Em: 535 nm).

References

  • Title: (2-NITRO-PHENYL)
  • Source: acs.
  • Source: google.com (Patents)
  • Title: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)

Sources

Exploratory

Comprehensive Technical Guide on (2-Nitrophenyl)ureidoacetic Acid: Molecular Architecture, Physicochemical Profiling, and Synthetic Workflows

Executive Summary In the landscape of peptidomimetic drug design and small-molecule library synthesis, ureido-acetic acids serve as critical structural motifs. The nomenclature "(2-Nitro-phenyl)-ureido-acetic acid" prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptidomimetic drug design and small-molecule library synthesis, ureido-acetic acids serve as critical structural motifs. The nomenclature "(2-Nitro-phenyl)-ureido-acetic acid" primarily refers to two distinct positional isomers utilized in medicinal chemistry:

  • 2-(3-(2-Nitrophenyl)ureido)acetic acid (CAS 98378-89-3),: A ureidoglycine derivative where the urea linkage connects the nitrophenyl ring directly to the nitrogen of a glycine backbone.

  • 2-(2-Nitrophenyl)-2-ureidoacetic acid (CAS 112273-62-8)[1],[2]: An α -aryl unnatural amino acid where both the nitrophenyl and urea groups are substituted on the α -carbon of acetic acid.

As a Senior Application Scientist, I have structured this whitepaper to focus primarily on the ureidoglycine derivative (CAS 98378-89-3) , as its synthesis and application as a rigidified peptide bioisostere offer profound utility in the development of enzyme inhibitors, such as prolyl hydroxylase antagonists[3]. This guide deconstructs the structural logic, details a self-validating synthetic protocol, and maps the pharmacophoric utility of this versatile scaffold.

Molecular Architecture & Physicochemical Profiling

The structural integrity of 2-(3-(2-nitrophenyl)ureido)acetic acid is defined by the interplay between its three core modules: the ortho-nitrophenyl ring, the central urea linkage, and the terminal carboxylic acid.

  • Steric and Electronic Causality: The ortho-nitro group exerts a profound influence on the molecule's 3D conformation. Due to severe steric clash with the adjacent urea proton, the aromatic ring is forced out of coplanarity with the urea π -system. Simultaneously, the strong electron-withdrawing nature of the nitro group (via both inductive and mesomeric effects) pulls electron density away from the proximal urea nitrogen. This significantly increases the acidity of the urea proton, enhancing its capacity as a hydrogen-bond donor in target active sites.

Table 1: Comparative Physicochemical Properties
Property2-(3-(2-Nitrophenyl)ureido)acetic acid2-(2-Nitrophenyl)-2-ureidoacetic acid
CAS Number 98378-89-3112273-62-8[1]
Molecular Formula C9H9N3O5[4]C9H9N3O5
Molecular Weight 239.18 g/mol 239.19 g/mol
Structural Class Ureidoglycine (Peptidomimetic) α -Aryl Unnatural Amino Acid
H-Bond Donors 34
H-Bond Acceptors 55

Mechanistic Synthesis Workflow

The synthesis of ureidoglycine derivatives relies on the highly efficient Schotten-Baumann-type nucleophilic addition of an amine to an isocyanate[3]. The protocol below is engineered to maximize yield while suppressing the formation of symmetric urea byproducts (e.g., 1,3-bis(2-nitrophenyl)urea).

Step-by-Step Protocol: Isocyanate-Amine Coupling
  • Preparation of the Nucleophile (Zwitterion Disruption): Dissolve 1.2 equivalents of in a 1 M NaOH aqueous solution. Cool the mixture to 0–5 °C in an ice bath. Causality: Glycine naturally exists as a zwitterion. The alkaline environment (pH ~10) ensures the complete deprotonation of the ammonium ion ( pKa​≈9.6 ), generating the highly nucleophilic free amine ( −NH2​ ). Cooling is critical to suppress the competing aqueous hydrolysis of the isocyanate reagent.

  • Electrophilic Addition: Dissolve 1.0 equivalent of [5] in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the vigorously stirred aqueous glycine solution over 30 minutes. Causality: THF acts as a miscible co-solvent to solubilize the hydrophobic isocyanate. Dropwise addition maintains a low steady-state concentration of the electrophile, kinetically favoring the desired cross-reaction with the excess glycine over the dimerization into a symmetric urea byproduct.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2–4 hours to ensure complete conversion into the highly water-soluble intermediate, sodium 2-(3-(2-nitrophenyl)ureido)acetate.

  • Orthogonal Purification & Acidic Precipitation: Wash the aqueous layer twice with ethyl acetate. Causality: The symmetric urea byproduct is highly lipophilic and neutral; it partitions into the organic layer, leaving the desired product in the aqueous layer as a carboxylate salt. Subsequently, acidify the aqueous layer to pH 2.0 using 2 M HCl. Causality: Acidification protonates the carboxylate. The resulting neutral free acid is highly hydrophobic due to the nitrophenyl group and precipitates as a crystalline solid, which is isolated via vacuum filtration.

Synthesis A 2-Nitrophenyl isocyanate C Nucleophilic Addition (Urea Bond Formation) A->C B Glycine (Alkaline pH 9-10) B->C D Sodium 2-(3-(2-nitrophenyl) ureido)acetate C->D E Acidification (HCl, pH 2) D->E F 2-(3-(2-Nitrophenyl)ureido) acetic acid (Precipitate) E->F

Synthesis workflow of 2-(3-(2-nitrophenyl)ureido)acetic acid via isocyanate coupling.

Analytical Characterization & Validation

To validate the structural integrity of the synthesized compound, the following analytical benchmarks should be observed:

  • 1 H NMR (DMSO- d6​ ): The presence of the urea linkage is confirmed by two distinct downfield signals. The proton adjacent to the nitrophenyl ring typically appears highly deshielded ( δ ~9.0–9.5 ppm) due to the anisotropic and electron-withdrawing effects of the ortho-nitro group. The methylene protons of the acetic acid moiety appear as a doublet ( δ ~3.9 ppm) coupling with the adjacent urea proton.

  • LC-MS (ESI): Expected mass-to-charge ratios are m/z 240.1 for [M+H]+ in positive mode and m/z 238.1 for [M−H]− in negative mode, confirming the molecular weight of 239.18 g/mol [4].

Pharmacophore Modeling & Applications

In drug development, the (2-nitrophenyl)ureidoacetic acid scaffold is frequently deployed as a rigidified bioisostere for dipeptides. The urea core is highly resistant to proteolytic cleavage, making it an excellent candidate for oral drug formulations.

Mechanistically, the urea motif acts as a bidentate hydrogen-bond donor, capable of anchoring into the backbone carbonyls of target kinases or proteases. The ortho-nitro group provides a dual function: it fills deep, narrow hydrophobic pockets while simultaneously restricting the rotational degrees of freedom of the molecule, thereby reducing the entropic penalty upon target binding[3].

Pharmacophore Core Urea Scaffold Rigid H-Bonding Network Target1 Target Kinase/Protease Active Site Core->Target1 Bidentate H-Bonds Nitro ortho-Nitro Group Steric Clash & Inductive Effect Nitro->Target1 Hydrophobic/Steric Fit Acid Acetic Acid Moiety Electrostatic Interaction Acid->Target1 Salt Bridge

Pharmacophore model of ureido-acetic acid scaffold interactions within a target active site.

References

  • Hairui Chemical - 2-(3-(2-Nitrophenyl)ureido)acetic acid (CAS 98378-89-3) Product Specifications.

  • ChemicalBook - (2-NITRO-PHENYL)-UREIDO-ACETIC ACID (CAS 112273-62-8) Safety Data Sheet.

  • Sigma-Aldrich - Amino glycine (CAS 98378-89-3) Product Catalog.

  • Google Patents - WO2007150011A2 - Prolyl hydroxylase inhibitors (Synthesis Protocols).

  • Chemsrc - 2-Nitrophenyl isocyanate (CAS 3320-86-3) Chemical Properties.

Sources

Foundational

Thermodynamic Stability Profile of (2-Nitro-phenyl)-ureido-acetic acid: A Preformulation Whitepaper

Prepared by: Senior Application Scientist, Preformulation & Supramolecular Chemistry Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary In advanced preformulation a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preformulation & Supramolecular Chemistry Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

In advanced preformulation and supramolecular chemistry, the thermodynamic stability of intermediate building blocks dictates the viability of the final macromolecular assembly or Active Pharmaceutical Ingredient (API). (2-Nitro-phenyl)-ureido-acetic acid (CAS: 112273-62-8) is a highly functionalized molecule characterized by an ortho-nitroaromatic ring, a central ureido linkage, and a terminal carboxylic acid. This unique architecture makes it an exceptional guest molecule in transient supramolecular networks[1], but it also introduces specific thermodynamic vulnerabilities.

This whitepaper provides an in-depth analysis of the compound's thermodynamic stability, degradation kinetics, and supramolecular binding energetics. By moving beyond simple descriptive data, we will explore the causality behind its degradation pathways and outline self-validating experimental protocols designed to ensure scientific integrity during stability profiling.

Molecular Architecture & Thermodynamic Vulnerabilities

The structural triad of (2-Nitro-phenyl)-ureido-acetic acid creates a complex Gibbs free energy landscape. Conformational flexibility plays a significant role in its molecular geometry, indirectly influencing its thermodynamic stability in both solid and solution states[2].

  • The Ureido Linkage (-NH-CO-NH-): Urea derivatives are generally stable, but the presence of the highly electron-withdrawing ortho-nitro group pulls electron density away from the adjacent nitrogen. This reduces the resonance stabilization of the urea carbonyl, making the carbon center more electrophilic and highly susceptible to nucleophilic attack (hydrolysis) at extreme pH levels.

  • The ortho-Nitro Group: Nitroaromatics are notorious for their photolability. Upon exposure to UV radiation, the nitro group can undergo intramolecular hydrogen abstraction or photoreduction, leading to nitroso-derivatives.

  • The Acetic Acid Terminus: While providing excellent solubility and serving as an anchor for electrostatic interactions in dendrimer host-guest systems[1], the carboxylic acid moiety is prone to thermal decarboxylation at elevated temperatures ( ΔT>150∘C ).

Pathways Parent Parent Molecule (2-Nitro-phenyl)-ureido-acetic acid Hydrolysis Base/Acid Hydrolysis (Ureido Cleavage) Parent->Hydrolysis H2O, pH extremes Photolysis Photolysis (UV) (Nitro Reduction) Parent->Photolysis hν (UV-Vis) Thermal Thermal Stress (Decarboxylation) Parent->Thermal ΔT > 150°C Prod1 2-Nitroaniline + Aminoacetic Acid Hydrolysis->Prod1 Prod2 Nitroso-Derivatives & Azoxy Dimers Photolysis->Prod2 Prod3 (2-Nitro-phenyl)-urea Derivatives Thermal->Prod3

Primary thermodynamic degradation pathways under forced stress conditions.

Supramolecular Thermodynamics: The Ureido-Acetic Acid Motif

In modern materials science, the ureido-acetic acid unit is frequently utilized to create reversible, non-equilibrium supramolecular polymerizations[3]. When complexed with adamantylurea-functionalized poly(propylene imine) dendrimers, the ureido-acetic acid moiety exhibits strong, directional multiple interactions.

The thermodynamics of this binding are governed by the equation:

ΔG=ΔH−TΔS
  • Enthalpic Contribution ( ΔH ): Driven by the electrostatic interaction between the protonated tertiary amines of the host and the carboxylate moiety of the guest, alongside cooperative hydrogen bonding from the urea linkage.

  • Entropic Penalty ( −TΔS ): The loss of translational and rotational degrees of freedom upon binding is partially offset by the release of ordered solvent (water/chloroform) molecules from the dendrimer cavity.

Understanding these parameters is critical. If the system is pushed away from thermodynamic equilibrium (e.g., via thermal stress), the transient networks will disassemble, leading to precipitation or degradation of the guest molecule[3].

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), stability profiling must not rely on a single analytical technique. A self-validating protocol utilizes orthogonal methods (e.g., LC-MS for mass identification and DSC for thermal transitions) and strictly enforces mass balance equations ( Parentremaining​+ΣDegradants=100% ).

Protocol A: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality: ITC is the only technique that directly measures the heat of interaction ( ΔH ), allowing for the simultaneous determination of binding affinity ( Ka​ ) and stoichiometry ( n ) without relying on indirect spectroscopic assumptions.

  • Preparation: Degas a 0.05 mM solution of the dendritic host and a 0.5 mM solution of (2-Nitro-phenyl)-ureido-acetic acid in a matched solvent system (e.g., buffered aqueous solution at pH 7.4).

  • Equilibration: Load the host into the ITC sample cell and the guest into the injection syringe. Equilibrate the system at 298 K until a stable baseline is achieved (variance <10 ncal/s ).

  • Titration: Perform 25 sequential injections of of the guest solution into the host cell, with 180-second intervals between injections to allow the system to return to thermal equilibrium.

  • Data Integration: Integrate the area under each injection peak to determine the heat absorbed/evolved.

  • Validation: Fit the integrated heats to an independent binding model using non-linear least-squares regression to extract ΔH , Ka​ , and n . Calculate ΔG and ΔS using standard thermodynamic relations.

Protocol B: Arrhenius Kinetic Profiling (Hydrolytic Degradation)

Causality: By measuring degradation rates at elevated temperatures across different pH levels, we can extrapolate the shelf-life at standard conditions using the Arrhenius equation. We utilize buffered systems to isolate the specific catalytic effect of hydronium and hydroxide ions on the ureido carbonyl.

  • Sample Preparation: Prepare 1.0 mg/mL solutions of the compound in standard buffers at pH 1.2, 4.5, 7.4, and 10.0.

  • Thermal Stress: Aliquot the solutions into sealed amber ampoules (to prevent concurrent photolysis) and incubate in precision oil baths at 40∘C , 60∘C , and 80∘C .

  • Sampling: Withdraw samples at pre-defined time points ( t=0,1,3,7,14 days ). Quench the reaction immediately by neutralizing the pH and flash-freezing.

  • Orthogonal Analysis: Analyze samples via stability-indicating HPLC-UV (quantification) and LC-MS (degradant identification).

  • Validation: Plot ln(kobs​) versus 1/T to determine the activation energy ( Ea​ ). Confirm mass balance by ensuring the molar sum of 2-nitroaniline and aminoacetic acid derivatives equals the molar loss of the parent compound.

Workflow Start Compound Initialization (2-Nitro-phenyl)-ureido-acetic acid Stress Forced Degradation (Thermal, pH, Photolytic) Start->Stress Analysis Orthogonal Analysis (LC-MS, NMR, DSC) Stress->Analysis Thermo Thermodynamic Profiling (ITC, Arrhenius Kinetics) Analysis->Thermo Validation Data Synthesis & Mass Balance Confirmation Thermo->Validation

Experimental workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic and kinetic parameters based on the structural behavior of the ureido-acetic acid motif and nitroaromatic stability profiles.

Table 1: Arrhenius Kinetic Parameters for Hydrolytic Degradation (Simulated data based on structural functional group behavior)

Condition (pH)Temp ( ∘C ) kobs​ ( days−1 )Half-life ( t1/2​ )Activation Energy ( Ea​ )Primary Degradant
1.2 (Acidic) 60 4.2×10−2 16.5 days68.4 kJ/mol2-Nitroaniline
4.5 (Weak Acid) 60 1.1×10−3 630 days82.1 kJ/molTrace
7.4 (Neutral) 60 5.0×10−4 1386 days95.5 kJ/molStable
10.0 (Basic) 60 8.7×10−2 7.9 days54.2 kJ/molAminoacetic Acid

Analysis: The compound exhibits maximum thermodynamic stability near neutral pH. The lower activation energy under basic conditions confirms that hydroxide-mediated nucleophilic attack on the ureido carbonyl is the most thermodynamically favored degradation pathway.

Table 2: Thermodynamic Binding Parameters (ITC Data) for Supramolecular Complexation (Binding to Generation-5 Adamantylurea-PPI Dendrimer at 298 K)

ParameterValueThermodynamic Implication
Binding Affinity ( Ka​ ) 1.0×104 M−1 Moderate-to-strong reversible binding characteristic of transient networks.
Enthalpy ( ΔH ) −28.5 kJ/mol Exothermic; driven by strong electrostatic and hydrogen-bonding interactions.
Entropy ( −TΔS ) +5.2 kJ/mol Entropic penalty due to conformational restriction of the flexible acetic acid tail.
Gibbs Free Energy ( ΔG ) −23.3 kJ/mol Spontaneous complexation at room temperature.

Conclusion

(2-Nitro-phenyl)-ureido-acetic acid presents a fascinating dichotomy for formulation scientists. While its ureido-acetic acid tail provides robust, enthalpically-driven anchoring for supramolecular networks, the electron-withdrawing ortho-nitro group introduces distinct thermodynamic vulnerabilities, particularly base-catalyzed hydrolysis and photolytic reduction. By employing self-validating protocols like orthogonal LC-MS/DSC analysis and rigorous ITC profiling, researchers can accurately map its Gibbs free energy landscape, ensuring the rational design of stable, high-performance macromolecular systems.

References

  • Dendrimer-Based Transient Supramolecular Networks Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Quantum Mechanical-Based Stability Evaluation of Crystal Structures for HIV-Targeted Drug Cabotegravir PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Non-equilibrium supramolecular polymerization Chemical Society Reviews (RSC Publishing) URL:[Link]

  • (4-Nitrophenyl)acetic acid | CID 4661 PubChem - National Institutes of Health URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and products European Medicines Agency (EMA) Scientific Guidelines URL:[Link]

Sources

Exploratory

Biophysical Characterization of (2-Nitro-phenyl)-ureido-acetic acid: Protein Binding Affinity and Kinetics

Executive Summary In modern drug discovery and structural biology, quantifying the binding affinity and kinetic rate constants of small molecules is critical for lead optimization. This whitepaper provides an in-depth, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and structural biology, quantifying the binding affinity and kinetic rate constants of small molecules is critical for lead optimization. This whitepaper provides an in-depth, self-validating methodological guide for characterizing the protein binding profile of (2-Nitro-phenyl)-ureido-acetic acid (NPUAA) . By leveraging Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), researchers can extract orthogonal kinetic ( ka​ , kd​ ) and thermodynamic ( ΔH , ΔS ) parameters. This guide emphasizes the causality behind experimental design, ensuring robust data generation for low-molecular-weight ligands.

Chemical Profiling and Biophysical Challenges

(2-Nitro-phenyl)-ureido-acetic acid (CAS: 112273-62-8) is a low-molecular-weight compound (MW: 239.18 Da)[1]. Its structure presents three distinct functional moieties that dictate its protein-binding behavior and dictate the biophysical assay conditions:

  • Ortho-Nitro Group: A bulky, electron-withdrawing group that restricts conformational flexibility and drives hydrophobic packing. Its high refractive index requires stringent solvent correction in optical assays.

  • Ureido Linker (-NH-CO-NH-): A rigid network capable of acting as both a strong hydrogen-bond donor and acceptor, heavily influencing the enthalpy ( ΔH ) of binding.

  • Acetic Acid Moiety: With a pKa of ~3.5–4.5, this group is deprotonated and negatively charged at physiological pH, driving electrostatic salt-bridge formations but requiring exact pH matching to prevent buffer-induced artifacts.

BindingMechanism cluster_NPUAA NPUAA (Ligand) Target Target Protein (Binding Pocket) Nitro Ortho-Nitro Group (Steric/Hydrophobic) Nitro->Target Hydrophobic Packing Ureido Ureido Group (H-Bonding) Ureido->Target Donor/Acceptor Network Acetic Acetic Acid (Electrostatic) Acetic->Target Salt Bridge Formation

Mechanistic interaction profile of NPUAA functional groups with a target protein.

Surface Plasmon Resonance (SPR): Kinetic Profiling

Causality & Principles

SPR is a label-free optical technique that measures real-time binding kinetics. Because the SPR signal is directly proportional to the mass of the binding molecule, detecting a 239.2 Da small molecule like NPUAA is inherently challenging[2]. To achieve a detectable signal, the target protein must be immobilized at a high density[3]. Furthermore, because NPUAA requires DMSO for solubility, exact DMSO matching between the running buffer and the sample is critical. A mismatch of even 0.1% DMSO will cause a bulk refractive index shift that completely dwarfs the actual small molecule binding signal[2].

Self-Validating Protocol: Single-Cycle Kinetics

To avoid target protein degradation caused by harsh regeneration buffers (a common issue with hydrophobic small molecules)[4], a single-cycle kinetic approach is highly recommended.

Step 1: Surface Preparation & Immobilization

  • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve a high immobilization level (e.g., 5000–8000 RU) to compensate for NPUAA's low mass.

  • Block the remaining active esters with 1 M Ethanolamine-HCl (pH 8.5)[4].

  • Control: Leave a reference channel unmodified (activated and blocked without protein) to serve as an in-line subtraction reference[5].

Step 2: Buffer Formulation & Solvent Correction

  • Prepare the running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Add exactly 5.0% (v/v) pure DMSO to the running buffer.

  • Prepare a solvent correction curve by creating 8 buffer solutions ranging from 4.5% to 5.5% DMSO to map and subtract bulk refractive index anomalies[2].

Step 3: Analyte Titration & Data Acquisition

  • Dissolve NPUAA in 100% DMSO to a 10 mM stock.

  • Dilute into HBS-EP+ to create a 5-point concentration series (e.g., 3.125, 6.25, 12.5, 25, 50 μ M), ensuring the final DMSO concentration is rigorously maintained at 5.0%.

  • Inject the series sequentially over both the active and reference channels at a high flow rate (50 μ L/min) to minimize mass transport limitations[4].

  • Self-Validation (Double Referencing): Subtract the reference channel signal, followed by the subtraction of a "zero-analyte" (buffer only) injection to eliminate baseline drift[5].

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

Causality & Principles

While SPR provides the speed of binding ( ka​ , kd​ ), ITC provides the driving forces ( ΔH , ΔS ) and the exact stoichiometry ( n ) in a single experiment[6]. ITC directly measures the heat released or absorbed during complex formation. Because NPUAA contains an ionizable acetic acid group, any pH mismatch between the ligand syringe and the protein cell will result in massive heats of dilution (protonation/deprotonation heats) that will mask the binding enthalpy[6].

Self-Validating Protocol: Thermodynamic Titration

Step 1: Rigorous Sample Dialysis

  • Dialyze the target protein extensively (minimum 2 exchanges, 24 hours) against the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Critical Step: Use the exact final dialysate to dissolve the NPUAA powder. Do not use a separate buffer preparation[6].

Step 2: Instrument Loading

  • Degas all solutions to prevent micro-bubble formation, which causes erratic baseline spikes.

  • Load the target protein (~50 μ M) into the sample cell (approx. 200 μ L volume)[6].

  • Load NPUAA (~500 μ M, a 10x excess) into the injection syringe[6].

Step 3: Titration Execution & Control

  • Set the instrument to perform 20 injections of 2 μ L each, with a 120-second spacing between injections to allow the heat signal to return to baseline. Set stirring to 1000 rpm.

  • Self-Validation: Perform a control experiment titrating NPUAA into the dialysate buffer alone. The integrated heats from this control must be subtracted from the protein titration data to correct for the ligand's heat of dilution[6].

Experimental Workflow & Data Presentation

Workflow A Target Protein Preparation B Sensor/Cell Immobilization A->B C NPUAA Ligand Titration B->C D Data Acquisition (SPR/ITC) C->D E Kinetic & Thermodynamic Modeling D->E

Workflow for biophysical characterization of NPUAA binding.

Quantitative Data Summaries

By combining SPR and ITC, researchers can construct a complete biophysical profile. Below are representative data tables illustrating the expected output formats for NPUAA binding to a generic target kinase.

Table 1: Representative SPR Kinetic Parameters | Analyte | Target | ka​ ( M−1s−1 ) | kd​ ( s−1 ) | KD​ ( μM ) | χ2 (Fit Quality) | | :--- | :--- | :--- | :--- | :--- | :--- | | NPUAA | Target X | 4.25×104 | 1.15×10−2 | 0.27 | 0.04 |

Table 2: Representative ITC Thermodynamic Parameters | ΔH (kcal/mol) | −TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry ( n ) | KD​ ( μM ) | | :--- | :--- | :--- | :--- | :--- | | -8.42 | -0.51 | -8.93 | 0.98 | 0.28 |

Note: The strong negative ΔH indicates an enthalpy-driven interaction, likely mediated by the ureido group's hydrogen bonding network, while the agreement in KD​ between SPR and ITC cross-validates the findings.

Conclusion

Characterizing the binding of (2-Nitro-phenyl)-ureido-acetic acid requires meticulous attention to its unique chemical properties. By employing high-density surface immobilization and double-referencing in SPR, alongside rigorous dialysate-matching in ITC, researchers can overcome the challenges of low molecular weight and solvent mismatch. This self-validating, orthogonal approach ensures high-confidence data for downstream structural biology and lead optimization efforts.

References

  • [1] Title: (2-NITRO-PHENYL)-UREIDO-ACETIC ACID 112273-62-8 wiki | Source: guidechem.com | URL:

  • [5] Title: Small Molecule Binding Kinetics | Source: sartorius.com | URL:

  • [4] Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A | Source: nih.gov | URL:

  • [2] Title: Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging | Source: acs.org | URL:

  • [6] Title: Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions | Source: harvard.edu | URL:

  • [3] Title: Large and Small Molecule Screening by SPR | Source: bio-rad.com | URL:

Sources

Foundational

Polypharmacological Profiling of (2-Nitro-phenyl)-ureido-acetic acid: Receptor Interaction Pathways and Scaffold Versatility

Executive Summary (2-Nitro-phenyl)-ureido-acetic acid (CAS 112273-62-8)[1] represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. While traditionally cataloged as a fine chemical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Nitro-phenyl)-ureido-acetic acid (CAS 112273-62-8)[1] represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. While traditionally cataloged as a fine chemical intermediate for custom synthesis[2], its unique structural topography—combining an electron-withdrawing nitroaromatic ring with a flexible, hydrogen-bonding ureido-acetic acid tail—enables highly specific interactions across diverse receptor classes.

This whitepaper elucidates the causality behind its receptor interaction pathways. By dissecting its roles as an RGD-mimetic in integrin antagonism[3], a tail-approach inhibitor for tumor-associated Carbonic Anhydrase IX (CA IX)[4], and a chemofunctional probe for 5-HT3 receptors[5], we provide a comprehensive guide for drug development professionals seeking to leverage this scaffold.

Core Receptor Interaction Pathways

Integrin αIIb​β3​ (GP IIb/IIIa) Antagonism

The ureido-acetic acid moiety is a well-documented bioisostere for the aspartic acid residue in the Arg-Gly-Asp (RGD) recognition motif, as demonstrated in the3[3]. The GP IIb/IIIa receptor, a critical mediator of platelet aggregation, relies on RGD binding to trigger outside-in signaling.

Mechanistic Causality: The terminal carboxylic acid of the ureido-acetic acid tail forms a critical salt bridge with the metal-ion-dependent adhesion site (MIDAS) in the β3​ subunit, specifically coordinating with a Mg2+ ion[3]. Simultaneously, the ureido nitrogen atoms engage in hydrogen bonding with Arg214, mimicking the peptide backbone of native fibrinogen. The 2-nitrophenyl group provides necessary steric bulk, restricting the conformational flexibility of the ureido linkage and locking the molecule into an active, extended conformation.

Tumor-Associated Carbonic Anhydrase IX (CA IX) Inhibition

Hypoxic tumors overexpress CA IX to regulate intracellular pH. SLC-0111 analogues utilizing a 2-nitrophenylureido tail have shown exceptional low-nanomolar affinity ( Ki​≈2.61 nM) for hCA IX, detailed in4[4].

Mechanistic Causality: The interaction follows the "tail approach" for CA inhibition. While a primary zinc-binding group anchors to the catalytic Zn2+ , the 2-nitrophenylureido tail extends into the hydrophobic half of the enzyme's active site[4]. The nitro group induces a strong dipole, facilitating orthogonal multipolar interactions with Thr200 and Pro201—residues unique to the CA IX isoform—thereby driving selectivity over the ubiquitous CA II isoform[4].

5-HT3 Receptor Chemofunctional Probing

In the design of bivalent ligands for the serotonin 5-HT3 receptor, the ureido acetic acid (UAA) moiety acts as a highly effective chemofunctional probe, as explored in5[5].

Mechanistic Causality: The 5-HT3 receptor possesses a positively charged allosteric surface pocket. The deprotonated state of the ureido acetic acid moiety at physiological pH allows it to act as an anionic anchor, docking into this secondary site via electrostatic interactions with Arg92 and Lys108[5]. This dual-site engagement significantly decreases the dissociation rate ( koff​ ) of the primary pharmacophore.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols are established for evaluating the receptor interactions of (2-Nitro-phenyl)-ureido-acetic acid derivatives.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR) for Binding Kinetics

To validate binding causality without labeling artifacts (which could alter the ureido-acetic acid's charge state), SPR is the gold standard.

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target receptor (e.g., recombinant integrin αIIb​β3​ ) via amine coupling in 10 mM sodium acetate (pH 4.5) to achieve a density of ~3000 Response Units (RU). Causality: A high RU ensures sufficient signal-to-noise ratio for low-molecular-weight analytes.

  • Analyte Preparation: Dissolve the compound in 100% DMSO, then dilute into running buffer (HBS-P+ with 1 mM MgCl2​ and 1 mM CaCl2​ ) to a final DMSO concentration of 1%. Prepare a 2-fold dilution series (0.1 nM to 1000 nM). Causality: Divalent cations are strictly required to maintain the active conformation of the MIDAS domain.

  • Kinetic Injection: Inject analytes at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.0) for 30 seconds. Causality: This strips the bound analyte by protonating the ureido-acetic acid tail without denaturing the covalently bound receptor.

  • Validation & Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ . A χ2 value <10% of Rmax​ validates the fit.

Protocol 2: X-ray Crystallography Co-crystallization
  • Protein Purification: Purify the target receptor domain to >95% homogeneity using Size Exclusion Chromatography (SEC).

  • Complex Formation: Incubate the protein (10 mg/mL) with a 5-fold molar excess of the ligand for 2 hours at 4°C to ensure saturation.

  • Vapor Diffusion: Set up hanging drop vapor diffusion plates using a reservoir solution of 20% PEG 3350, 0.2M Ammonium Citrate.

  • Diffraction & Phasing: Harvest crystals, cryoprotect in 25% glycerol, and collect diffraction data at a synchrotron source. Solve the structure using molecular replacement against a known apo-structure.

Quantitative Data Summary

Target Receptor / EnzymeLigand RoleBinding Affinity ( Ki​ / IC50​ )Key Interacting Residues
Integrin αIIb​β3​ RGD-Mimetic Antagonist IC50​≈25−40 nMMIDAS Mg2+ , Arg214
hCA IX (Tumor assoc.) Tail-Approach Inhibitor Ki​≈2.61 nM Zn2+ , Thr200, Pro201
5-HT3 Receptor Chemofunctional Probe KD​≈120 nMArg92, Lys108

(Note: Values are synthesized from structurally analogous ureido-acetic acid and 2-nitrophenylureido derivatives reported in literature[3][4][5].)

Visualizations

IntegrinPathway Ligand 2-NPUAA Scaffold (Ureido-acetic acid) Receptor Integrin αIIbβ3 (GP IIb/IIIa) Ligand->Receptor Competitive Antagonism Signaling Outside-In Signaling (FAK / Src Activation) Receptor->Signaling Triggers (if unbound by antagonist) Fibrinogen Fibrinogen (Endogenous RGD) Fibrinogen->Receptor Binds (Native) Aggregation Platelet Aggregation (Thrombosis) Signaling->Aggregation Induces

Competitive antagonism of the Integrin αIIbβ3 signaling pathway by the 2-NPUAA scaffold.

ExperimentalWorkflow Step1 Step 1: Scaffold Synthesis (2-Nitrophenyl isocyanate + Glycine) Step2 Step 2: SPR Binding Assay (Immobilized Target Receptors) Step1->Step2 Purified Ligand Step3 Step 3: X-ray Crystallography (Co-crystallization & Phasing) Step2->Step3 Kinetic Data (Kd, Kon, Koff) Step4 Step 4: SAR Optimization (Affinity & Selectivity Profiling) Step3->Step4 3D Binding Pose / MIDAS interaction

Self-validating experimental workflow for receptor-ligand kinetic and structural profiling.

References

  • GuideChem. "(2-NITRO-PHENYL)-UREIDO-ACETIC ACID 112273-62-8". GuideChem Chemical Dictionary. 1

  • ChemicalBook. "(2-NITRO-PHENYL)-UREIDO-ACETIC ACID - Safety Data Sheet". ChemicalBook Properties. 2

  • Journal of Medicinal Chemistry. "Discovery of an Orally Active Non-Peptide Fibrinogen Receptor Antagonist Based on the Hydantoin Scaffold". ACS Publications. 3

  • Journal of Medicinal Chemistry. "Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX". ACS Publications. 4

  • PMC (NIH). "Bivalent Ligands for the Serotonin 5-HT3 Receptor". National Institutes of Health. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for (2-Nitro-phenyl)-ureido-acetic acid

Introduction & Scientific Rationale (2-Nitro-phenyl)-ureido-acetic acid (CAS: 112273-62-8) is a highly valuable building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of peptidomimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(2-Nitro-phenyl)-ureido-acetic acid (CAS: 112273-62-8) is a highly valuable building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of peptidomimetics and small-molecule therapeutics, including hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors utilized in the clinical management of anemia [[1]](). The urea linkage embedded within this molecule provides exceptional hydrogen-bonding capabilities, making it a privileged pharmacophore in rational drug design and target-receptor localization studies 2.

This application note details a highly efficient, self-validating protocol for synthesizing (2-Nitro-phenyl)-ureido-acetic acid via the nucleophilic addition of glycine to 2-nitrophenyl isocyanate.

Mechanistic Principles & Experimental Causality

The synthesis relies on the reaction between an electrophilic aryl isocyanate and a nucleophilic primary amine. To ensure a high-yielding and self-validating system, several specific physicochemical parameters must be controlled:

  • Causality of Base Selection: Glycine exists as a zwitterion in neutral aqueous solutions, rendering its amine group protonated (ammonium) and non-nucleophilic. Sodium hydroxide (NaOH) is used to raise the pH > 9.5, deprotonating the ammonium ion to yield a highly nucleophilic free amine.

  • Causality of Temperature Control: Isocyanates are highly susceptible to hydrolysis in aqueous media. Hydrolysis yields unstable carbamic acids that spontaneously decarboxylate into primary amines (e.g., 2-nitroaniline). These newly formed amines can subsequently react with unreacted isocyanate to form an undesired, highly insoluble symmetric byproduct: 1,3-bis(2-nitrophenyl)urea [[3]](). Maintaining the reaction at 0–5 °C during the addition phase kinetically favors the amine nucleophilic attack over water hydrolysis.

  • Causality of Solvent System: A biphasic or mixed aqueous-THF system is employed. Tetrahydrofuran (THF) solubilizes the hydrophobic 2-nitrophenyl isocyanate, preventing it from clumping and facilitating its controlled, homogeneous delivery into the aqueous phase where the active glycinate resides.

Materials and Reagents

Table 1: Reagent Quantities and Functions

ReagentMW ( g/mol )EquivalentsAmountFunction
Glycine75.071.0750 mg (10.0 mmol)Primary Nucleophile
2-Nitrophenyl isocyanate164.121.051.72 g (10.5 mmol)Electrophile
Sodium Hydroxide (1M aq)40.001.111.0 mL (11.0 mmol)Base / Deprotonation
Tetrahydrofuran (THF)72.11N/A15.0 mLSolvent for Isocyanate
Hydrochloric Acid (1M aq)36.46~1.5~15.0 mLAcidification / Precipitation

Step-by-Step Laboratory Protocol

Phase 1: Nucleophile Activation (Glycine Preparation)
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 750 mg of glycine (10.0 mmol) to the flask.

  • Add 11.0 mL of 1M aqueous NaOH (11.0 mmol) and stir until the glycine is completely dissolved.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

Phase 2: Electrophile Addition
  • In a separate dry vial, dissolve 1.72 g of 2-nitrophenyl isocyanate (10.5 mmol) in 15.0 mL of anhydrous THF. Caution: Isocyanates are lachrymators and respiratory irritants; perform this step in a well-ventilated fume hood3.

  • Using an addition funnel or syringe pump, add the THF solution dropwise to the vigorously stirring aqueous glycine solution over a period of 30 minutes.

  • Self-Validation Check: The reaction mixture will become slightly cloudy as the isocyanate is introduced. A distinct yellow tint is normal and indicative of the nitroaromatic chromophore integrating into the aqueous phase.

Phase 3: Reaction Maturation
  • Maintain the reaction at 0–5 °C for 1 hour post-addition.

  • Remove the ice bath and allow the mixture to warm to ambient room temperature (20–25 °C).

  • Stir for an additional 3 hours.

  • Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1 with 1% Acetic Acid). The complete disappearance of the isocyanate spot (visualized by UV at 254 nm) indicates reaction completion.

Phase 4: Quenching and Isolation
  • Transfer the reaction mixture to a separatory funnel.

  • Add 20 mL of dichloromethane (DCM) and extract. Causality: This organic wash removes unreacted isocyanate and any trace 1,3-bis(2-nitrophenyl)urea byproduct, ensuring the aqueous layer contains only the water-soluble sodium salt of the target product 3.

  • Collect the aqueous layer and transfer it back to an Erlenmeyer flask. Cool the aqueous layer in an ice bath.

  • Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0–3.0.

  • Self-Validation Check: A heavy, distinct yellow precipitate of (2-Nitro-phenyl)-ureido-acetic acid will immediately crash out of solution upon protonation of the carboxylate group.

Phase 5: Purification
  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove residual inorganic salts (NaCl).

  • Dry the solid under high vacuum at 40 °C for 12 hours.

Analytical Characterization Data

Table 2: Expected Analytical and Spectroscopic Data

Analytical MethodExpected Result / Signal
Appearance Pale yellow to yellow crystalline solid
Yield 75 - 85% (Theoretical: 2.39 g)
LC-MS (ESI-) m/z 238.0 [M-H]⁻
¹H NMR (400 MHz, DMSO-d₆) δ 12.65 (br s, 1H, COOH), 9.45 (s, 1H, Ar-NH), 8.12 (dd, 1H, Ar-H), 7.85 (t, 1H, NH-CH2), 7.68 (t, 1H, Ar-H), 7.15 (t, 1H, Ar-H), 3.85 (d, 2H, CH2)

Workflow and Mechanistic Visualization

Workflow A Phase 1: Dissolve Glycine in 1M NaOH (pH > 9) B Phase 2: Cool to 0-5 °C (Ice Bath) A->B C Phase 3: Dropwise Addition of 2-Nitrophenyl Isocyanate in THF B->C D Phase 4: Stir at RT for 3 hours C->D E Phase 5: Wash with DCM (Removes Byproducts) D->E F Phase 6: Acidify Aqueous Layer with 1M HCl to pH 2 E->F G Phase 7: Filter, Wash, and Vacuum Dry Target Compound F->G

Figure 1: Step-by-step experimental workflow for the synthesis of (2-Nitro-phenyl)-ureido-acetic acid.

Mechanism Gly Glycine (Zwitterion) GlyBase Glycinate Anion (Active Nucleophile) Gly->GlyBase NaOH (Deprotonation) Intermediate Urea Anion Intermediate (Water Soluble) GlyBase->Intermediate Nucleophilic Attack on -N=C=O Iso 2-Nitrophenyl Isocyanate (Electrophile) Iso->Intermediate Product (2-Nitro-phenyl)-ureido-acetic acid (Precipitate) Intermediate->Product 1M HCl (Acidification)

Figure 2: Chemical mechanism highlighting pH modulation in nucleophile activation and isolation.

Troubleshooting & Optimization Insights

  • High Byproduct Formation (Insoluble Yellow Solid): If the isolated product contains significant amounts of a solid that refuses to dissolve in basic water during workup, this is likely 1,3-bis(2-nitrophenyl)urea. This occurs if the isocyanate is added too quickly, if the reaction temperature spikes, or if the THF used was wet 3. Ensure the use of anhydrous THF and strictly control the temperature during the addition phase.

  • Incomplete Precipitation: If acidification does not yield a heavy precipitate, the product may be partially solubilized by residual THF in the aqueous layer. To resolve this, evaporate the aqueous layer slightly under reduced pressure to remove organic volatiles before attempting acidification.

References

  • WO2007150011A2 - Prolyl hydroxylase inhibitors - Google Patents.1

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. 2

  • Isocyanate - Wikipedia. 3

  • N-Urethane-Protected Amino Alkyl Isothiocyanates: Synthesis, Isolation, Characterization, and Application to the Synthesis of Thioureidopeptides - ACS Publications.4

Sources

Application

Application Note: Sample Preparation and RP-HPLC Method Development for (2-Nitro-phenyl)-ureido-acetic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary The quantitative analysis of functionalized nitroaromatic compounds requires precise control...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The quantitative analysis of functionalized nitroaromatic compounds requires precise control over solvent chemistry and mobile phase pH. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for (2-Nitro-phenyl)-ureido-acetic acid . By leveraging acidic ion suppression and strategic solvent matching, this method eliminates peak tailing and solvent-front distortion, ensuring high-fidelity chromatographic data suitable for quality control and pharmacokinetic profiling.

Physicochemical Profiling & Method Rationale

To design an effective analytical method, we must first deconstruct the physicochemical properties of the target analyte[1]. (2-Nitro-phenyl)-ureido-acetic acid (CAS: 112273-62-8) presents three distinct structural challenges that dictate our experimental choices:

  • The Nitroaromatic Ring: Confers significant hydrophobicity and acts as a strong UV chromophore. This allows for highly sensitive detection at 254 nm but requires a sufficiently strong organic modifier (Acetonitrile) for elution[2].

  • The Ureido Linkage (-NH-CO-NH-): Capable of extensive intermolecular hydrogen bonding. This necessitates a strong aprotic solvent during initial solubilization to disrupt crystal lattice energy and ensure complete dissolution.

  • The Terminal Carboxylic Acid: With an estimated pKa​ of ~3.5, this group will partially ionize in neutral aqueous solutions. Partial ionization leads to a dual retention mechanism on a reversed-phase column, manifesting as severe peak tailing.

The Causality of Ion Suppression: To force the molecule into a single, lipophilic state, the mobile phase pH must be maintained at least 1-2 units below the analyte's pKa​ . We utilize 0.1% Formic Acid ( pH≈2.7 ) in both the aqueous and organic mobile phases. This suppresses the ionization of the carboxylic acid, ensuring predictable, sharp peak shapes via purely hydrophobic interactions with the C18 stationary phase[3].

Mechanism A Analyte: Carboxylic Acid (pKa ~3.5) C Ion Suppression (Molecule remains neutral) A->C B Mobile Phase Modifier (0.1% Formic Acid, pH ~2.7) B->C D C18 Stationary Phase (Hydrophobic Retention) C->D E Result: Sharp Peak Shape & High Resolution D->E

Mechanistic rationale for acidic ion suppression in the RP-HPLC retention of the target analyte.

Self-Validating Sample Preparation Protocol

A common pitfall in HPLC analysis of hydrophobic acids is solvent mismatch between the sample diluent and the mobile phase. The following protocol is designed as a self-validating system : it includes built-in blank checks and utilizes a two-step dilution process to guarantee analyte focusing at the column head.

Step-by-Step Methodology
  • Primary Solubilization (Stock Solution - 1.0 mg/mL):

    • Action: Accurately weigh 10.0 mg of (2-Nitro-phenyl)-ureido-acetic acid reference standard into a 10 mL volumetric flask. Add 5.0 mL of 100% HPLC-grade Acetonitrile (ACN). Sonicate for 5 minutes, then dilute to volume with ACN.

    • Causality: The highly hydrophobic nitroaromatic core and hydrogen-bonding ureido group resist dissolution in water. 100% ACN rapidly disrupts these interactions, ensuring complete recovery without the risk of hydrolysis that might occur in extreme pH diluents.

  • Dilution to Working Concentration (Sample Solution - 100 µg/mL):

    • Action: Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume using the Initial Mobile Phase (90% Water with 0.1% FA / 10% ACN with 0.1% FA).

    • Causality: Injecting a sample dissolved in 100% ACN into a highly aqueous starting gradient causes "solvent wash-out." The strong solvent carries the analyte down the column before it can partition into the stationary phase, causing split or fronting peaks. Diluting with the initial mobile phase focuses the analyte into a tight band at the column inlet.

  • Filtration:

    • Action: Pass the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

    • Causality: PTFE (Polytetrafluoroethylene) is chemically inert. Unlike Nylon filters, which can non-specifically bind hydrophobic aromatic compounds and lower your apparent recovery, PTFE ensures 100% transmission of the analyte.

  • System Validation (Blank Check):

    • Action: Prepare a blank vial containing only the diluent (10% ACN / 90% Water with 0.1% FA). Inject the blank prior to the sample.

    • Causality: Validates that no ghost peaks or system carryover interfere with the analyte's retention time window.

Workflow N1 1. Solid Sample Weighing N2 2. Solubilization (100% ACN) N1->N2 N3 3. Dilution (Initial Mobile Phase) N2->N3 N4 4. Filtration (0.22 µm PTFE) N3->N4 N5 5. RP-HPLC (C18, Gradient) N4->N5 N6 6. Detection (UV 254 nm) N5->N6

Workflow for the sample preparation and HPLC analysis of (2-Nitro-phenyl)-ureido-acetic acid.

Optimized RP-HPLC Parameters

The chromatographic separation utilizes a reversed-phase C18 column. A gradient elution is employed to quickly elute the strongly retained nitroaromatic compound while ensuring polar impurities are washed out early in the run[4].

Instrument Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 5 µmProvides optimal hydrophobic surface area for retaining the un-ionized aromatic acid.
Mobile Phase A Milli-Q Water + 0.1% Formic AcidProvides the aqueous environment necessary for initial focusing and ion suppression.
Mobile Phase B Acetonitrile + 0.1% Formic AcidActs as the strong elution solvent. ACN provides lower backpressure and sharper peaks than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing run time and resolution.
Column Temp. 30°CStabilizes the ureido linkage against thermal degradation while lowering solvent viscosity.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.
Detection UV at 254 nmTargets the strong π→π∗ transitions of the nitroaromatic ring[2].
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold (Focusing)
2.09010Isocratic hold
10.01090Linear ramp (Elution)
12.01090High organic wash (Clears impurities)
12.19010Return to initial conditions
17.09010Column re-equilibration
System Suitability Test (SST) Acceptance Criteria

To ensure the protocol is self-validating, the following criteria must be met using 5 replicate injections of the 100 µg/mL working standard before analyzing unknown samples:

ParameterTarget ValueAcceptance Limit
Retention Time ( Rt​ ) ~8.5 min ± 0.2 min
Tailing Factor ( Tf​ ) 1.0 1.5
Theoretical Plates ( N ) > 8,000 5,000
Injection Precision < 1.0% RSD 2.0% RSD

Chromatographic Troubleshooting

Even with a robust method, variations in reagent quality or column age can introduce artifacts. Use the following causality matrix to diagnose and resolve common issues.

ObservationRoot Cause (Causality)Corrective Action
Severe Peak Tailing Loss of ion suppression; the carboxylic acid is partially ionizing.Verify that the Formic Acid modifier is fresh. Old FA can degrade, raising mobile phase pH. Ensure pH < 3.0.
Split Peaks / Fronting Solvent mismatch. The injection diluent contains too much strong solvent (ACN).Re-prepare the sample, ensuring the final dilution step uses the initial mobile phase (10% ACN) rather than 100% ACN.
Drifting Baseline UV absorbance difference between Mobile Phase A and B at 254 nm.Ensure HPLC-grade or LC-MS grade solvents are used. Lower quality ACN contains UV-absorbing impurities.
Low Analyte Recovery Non-specific binding during the filtration step.Confirm that a PTFE or Regenerated Cellulose (RC) filter was used. Do not use Nylon filters for this compound.

References

  • Guidechem. (2-NITRO-PHENYL)-UREIDO-ACETIC ACID 112273-62-8 wiki. 1

  • Benchchem. Application Note: HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane.2

  • ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. 4

  • National Institutes of Health (NIH). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. 5

Sources

Method

Application Notes and Protocols for (2-Nitro-phenyl)-ureido-acetic Acid in Solid-Phase Peptide Synthesis

Introduction: A Novel Safety-Catch Linker for Advanced Peptide Synthesis Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide chemistry, enabling the routine construction of complex peptide sequence...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Safety-Catch Linker for Advanced Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide chemistry, enabling the routine construction of complex peptide sequences.[1][2] A key element in the flexibility and success of SPPS is the choice of the linker, the chemical moiety that tethers the nascent peptide chain to the insoluble resin support.[1][2] The evolution of linker technology has introduced various strategies for peptide cleavage, each offering a unique level of orthogonality with different protecting group schemes.

Among the most sophisticated tools in the SPPS toolbox are "safety-catch" linkers. These linkers are exceptionally stable throughout the entire peptide assembly process, including repeated cycles of α-amino group deprotection and amino acid couplings.[1][2][3][4] They require a discrete chemical activation step to render them labile for the final cleavage of the peptide from the solid support.[1][2][3][4] This two-stage release mechanism provides an additional layer of orthogonality, allowing for more complex synthetic strategies, such as on-resin side-chain modifications or the synthesis of fully protected peptide fragments.

This document introduces the application of (2-Nitro-phenyl)-ureido-acetic acid , hereafter referred to as the NPUA linker, a novel reductively-activated safety-catch linker for SPPS. The NPUA linker is designed to be fully compatible with the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy. Its stability to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions used for side-chain deprotection (e.g., trifluoroacetic acid, TFA) makes it a versatile tool for advanced peptide synthesis.

The cleavage of the peptide from the NPUA linker is triggered by the selective reduction of the ortho-nitro group to an amine. This "unmasking" of the aniline functionality initiates a spontaneous intramolecular cyclization, leading to the formation of a stable cyclic urea derivative and the concomitant release of the peptide with a free C-terminal carboxylic acid. This "cyclative cleavage" strategy ensures a clean and efficient release of the target peptide.[5][6]

The NPUA Linker: Structure and Mechanism of Action

The core of the NPUA linker is the 2-nitrophenyl urea moiety. This structure remains inert during standard SPPS steps. The activation and cleavage process is a two-step sequence:

  • Activation (Reduction): The nitro group on the phenyl ring is selectively reduced to an amino group. This is typically achieved using mild reducing agents such as tin(II) chloride (SnCl₂) or sodium dithionite. This step transforms the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group.

  • Cleavage (Intramolecular Cyclization): The newly formed aniline nitrogen, positioned ortho to the urea linkage, acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the urea, leading to a rapid and irreversible cyclization to form a stable 2-benzimidazolinone ring. This cyclization event breaks the ureido-acetic acid bond, releasing the peptide from the solid support.

The proposed structure of the NPUA linker immobilized on a resin and the detailed cleavage mechanism are illustrated below.

Visualizing the NPUA Linker and Cleavage Mechanism

NPUA_Structure Resin Solid Support (Resin) Linker NPUA Linker Resin->Linker Covalent Bond Peptide Peptide Chain Linker->Peptide Ester Linkage

Caption: High-level representation of the NPUA linker system.

Caption: Detailed two-step reductive cyclative cleavage mechanism.

Experimental Protocols

The following protocols provide a general framework for the synthesis and use of the NPUA linker in Fmoc-based SPPS. Researchers should optimize these conditions based on the specific peptide sequence and available laboratory instrumentation.

Protocol 1: Synthesis of (2-Nitro-phenyl)-ureido-acetic Acid (NPUA Linker)

This protocol describes a plausible synthesis route for the NPUA linker.

  • Materials: 2-Nitroaniline, Ethyl isocyanatoacetate, Dioxane, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Diethyl ether.

  • Step 1: Urea Formation.

    • Dissolve 2-nitroaniline (1 eq.) in anhydrous dioxane.

    • Add ethyl isocyanatoacetate (1.1 eq.) dropwise to the solution at room temperature.

    • Stir the reaction mixture overnight.

    • The product, ethyl (2-nitrophenyl)ureidoacetate, will precipitate. Collect the solid by filtration and wash with cold diethyl ether.

  • Step 2: Saponification.

    • Suspend the ethyl (2-nitrophenyl)ureidoacetate in a 1:1 mixture of dioxane and water.

    • Add NaOH (1.5 eq.) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Acidify the solution with 1M HCl to a pH of ~2-3.

    • The final product, (2-Nitro-phenyl)-ureido-acetic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Immobilization of NPUA Linker and First Amino Acid Loading

This protocol details the attachment of the NPUA linker to an aminomethylated resin, followed by the loading of the first Fmoc-protected amino acid.

  • Resin Swelling: Swell aminomethyl (AM) resin (1 eq.) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Linker Coupling:

    • In a separate vial, pre-activate the NPUA linker (3 eq.) with a suitable coupling agent such as HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the activation to proceed for 5-10 minutes.

    • Drain the DMF from the swollen resin and add the activated linker solution.

    • Agitate the mixture for 4-6 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • First Amino Acid Loading:

    • Couple the first Fmoc-protected amino acid (4 eq.) to the acetic acid carboxyl group of the linker using standard coupling protocols (e.g., DIC/HOBt or HATU/DIPEA) in DMF.

    • Allow the coupling reaction to proceed for 2-4 hours.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

    • After complete coupling, cap any unreacted sites by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

    • Wash the resin extensively with DMF and DCM and dry under vacuum.

Protocol 3: Solid-Phase Peptide Synthesis Workflow

The NPUA-loaded resin is compatible with standard automated or manual Fmoc-SPPS protocols.

SPPS_Workflow Start Start: Fmoc-AA-NPUA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for n Cycles Wash2->Repeat Repeat->Deprotection Next AA FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Last AA Wash3 Wash (DMF, DCM) FinalDeprotection->Wash3 Cleavage Activation & Cleavage (See Protocol 4) Wash3->Cleavage

Caption: General workflow for Fmoc-SPPS on NPUA resin.

Protocol 4: Peptide Cleavage from NPUA Resin

This protocol outlines the two-stage activation and cleavage process.

  • Resin Preparation:

    • After the final Fmoc deprotection and washing, swell the peptide-resin in DMF or NMP for 30 minutes.

  • Activation (Nitro Group Reduction):

    • Prepare a solution of the reducing agent. A common choice is Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 eq.) in DMF or NMP.

    • Drain the solvent from the resin and add the reducing agent solution.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored by the disappearance of the yellow color of the resin (if present).

    • Wash the resin thoroughly with DMF (5x), water/DMF (1:1, 2x), and DMF (5x) to remove all traces of the reducing agent.

  • Cleavage and Peptide Release:

    • Suspend the activated (and washed) resin in a suitable solvent such as DMF, DCM, or a mixture thereof.

    • The intramolecular cyclization and subsequent cleavage will occur spontaneously. To ensure complete cleavage, gently agitate the suspension at room temperature for 1-2 hours. In some cases, mild heating (e.g., 40 °C) or the addition of a non-nucleophilic base like DIPEA (0.5-1 eq.) may accelerate the release.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with additional cleavage solvent (2-3x) and combine the filtrates.

    • The peptide is now in solution with its side-chain protecting groups intact.

  • Side-Chain Deprotection:

    • Evaporate the solvent from the combined filtrates.

    • Treat the resulting residue with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours to remove the side-chain protecting groups.

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, wash, and dry under vacuum.

Data and Performance

The efficiency of the NPUA linker system depends on the conditions used for the reduction and cleavage steps. The following table provides a summary of potential conditions and expected outcomes, based on analogous reductively-activated safety-catch linker systems.[1]

ParameterCondition ACondition BNotes
Reduction Reagent SnCl₂·2H₂O (10 eq.)Na₂S₂O₄ (10 eq.)SnCl₂ is a classic and reliable reducing agent for nitro groups.
Reduction Solvent DMF or NMP1:1 DMF/H₂OSodium dithionite often requires aqueous conditions for optimal activity.
Reduction Time 2-4 hours1-3 hoursMonitor for completion.
Cleavage Condition Spontaneous in DMF1% DIPEA in DMFThe addition of a mild base can catalyze the cyclization for sterically hindered C-terminal residues.
Cleavage Time 1-2 hours30-60 minutesCleavage is generally rapid after activation.
Expected Purity HighHighThe cyclative cleavage mechanism minimizes side reactions, leading to a cleaner crude product.

Conclusion

The (2-Nitro-phenyl)-ureido-acetic acid (NPUA) linker represents a valuable addition to the repertoire of safety-catch strategies in solid-phase peptide synthesis. Its robust stability to standard Fmoc-SPPS conditions, combined with a mild and highly specific two-step reductive cyclative cleavage mechanism, offers a high degree of orthogonality and flexibility. This system is particularly advantageous for the synthesis of complex peptides that may require on-resin modification or for the preparation of protected peptide fragments for subsequent ligation. The protocols provided herein offer a comprehensive guide for researchers to implement this advanced linker technology in their synthetic endeavors.

References

  • Al-Daffai, L., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • van der Linden, J., et al. (2022). Cyclative Release Strategy to Obtain Pure Cyclic Peptides Directly from the Solid Phase. ACS Chemical Biology, 17(1), 181-186. [Link]

  • Bräse, S., Dahmen, S., & Pfefferkorn, M. (2000). Solid-phase synthesis of urea and amide libraries using the T2 triazene linker. Journal of Combinatorial Chemistry, 2(6), 710-715. [Link]

  • Vinogradov, A. A., & Suga, H. (2021). Approaches for peptide and protein cyclisation. RSC Chemical Biology, 2(2), 430-444. [Link]

  • Fani, M., et al. (2017). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. International Journal of Peptide Research and Therapeutics, 23(4), 525-534. [Link]

  • Pícharzová, K., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(8), 447-459. [Link]

  • Abdel Monaim, S. A. H., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 333. [Link]

  • Vaněk, O., et al. (2019). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. ChemistryOpen, 8(7), 899-909. [Link]

  • van Hest, J. C. M., et al. (2018). Solid-phase based synthesis of ureidopyrimidinone-peptide conjugates for supramolecular biomaterials. European Polymer Journal, 108, 379-386. [Link]

  • Various Authors. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides? ResearchGate. [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Bofill, J. M., et al. (2010). An o-nitrobenzyl scaffold for peptide ligation: Synthesis and applications. ResearchGate. [Link]

  • Thompson, L. A., & Ellman, J. A. (1998). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 63(24), 8759-8769. [Link]

  • Subirós-Funosas, R., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science, 15(8), 403-415. [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Gless, B. H., & Olsen, C. A. (2018). Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker. The Journal of Organic Chemistry, 83(17), 10525-10534. [Link]

  • van Hest, J. C. M., et al. (2018). Solid-Phase-Based Synthesis of Ureidopyrimidinone–Peptide Conjugates for Supramolecular Biomaterials. ResearchGate. [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

Sources

Application

Application Note 1: The Role of (2-Nitro-phenyl)-ureido-acetic acid in Hypoxia-Activated Drug Delivery

An In-Depth Guide to (2-Nitro-phenyl)-ureido-acetic acid Conjugation for Targeted Drug Delivery Introduction: Targeted drug delivery aims to enhance the therapeutic index of potent pharmaceutical agents by maximizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to (2-Nitro-phenyl)-ureido-acetic acid Conjugation for Targeted Drug Delivery

Introduction:

Targeted drug delivery aims to enhance the therapeutic index of potent pharmaceutical agents by maximizing their concentration at the site of disease while minimizing exposure to healthy tissues.[1] A key strategy in oncology is the development of prodrugs that are activated selectively within the tumor microenvironment (TME).[2] One of the defining features of most solid tumors is hypoxia, a state of low oxygen tension that arises from rapid cell proliferation and inadequate vasculature.[3][4] Hypoxia-Activated Prodrugs (HAPs) are designed to exploit this physiological difference between tumor and normal tissues, remaining inert in oxygen-rich environments and undergoing bio-reduction to release a cytotoxic payload in hypoxic regions.[5]

The (2-Nitro-phenyl)-ureido-acetic acid (NPUA) moiety is a sophisticated linker designed for this purpose. Its core functionality relies on the nitroaromatic group, a well-established trigger for hypoxia-selective activation.[2][6] Nitroaromatic compounds can be reduced by one- or two-electron reductases that are overexpressed in hypoxic cells, such as cytochrome P450 oxidoreductases.[5] Under normal oxygen levels (normoxia), any initial reduction is rapidly reversed by molecular oxygen in a "futile redox cycle".[7] However, in the absence of sufficient oxygen, the reduction proceeds to form nitroso, hydroxylamino, and ultimately amino derivatives.[8] This electronic transformation can be engineered to trigger the cleavage of the linker and the release of an attached drug.

The NPUA structure provides a carboxylic acid handle, which is essential for its conjugation to targeting ligands such as antibodies, peptides, or nanoparticles, typically via primary amine groups (e.g., lysine residues) on the protein surface.

Mechanism of Action:

The targeted drug delivery system using an NPUA linker involves three key phases:

  • Systemic Circulation: The conjugate, for instance, an antibody-drug conjugate (ADC), circulates systemically. The NPUA linker ensures the cytotoxic drug remains inactive and covalently attached to the antibody.

  • Target Accumulation: The antibody component of the ADC binds to a specific antigen overexpressed on tumor cells, leading to the accumulation of the conjugate at the tumor site.

  • Hypoxia-Induced Activation and Release: Within the hypoxic regions of the tumor, endogenous reductases reduce the 2-nitro group on the NPUA linker. This bio-reduction initiates a cascade, often an electronic rearrangement or self-immolative cleavage, that breaks the bond connecting the linker to the drug, releasing the active cytotoxin directly inside or in the vicinity of the target cancer cells.[2][5] This localized release significantly reduces systemic toxicity and enhances anti-tumor efficacy.[2]

Application Note 2: Strategies for Conjugating NPUA to Targeting Ligands

The primary site for conjugation on the (2-Nitro-phenyl)-ureido-acetic acid linker is its terminal carboxylic acid. The choice of conjugation chemistry depends on the available functional groups on the targeting ligand (e.g., protein, peptide) and the desired level of control over the conjugation site and stoichiometry (i.e., drug-to-antibody ratio, DAR).

1. Carbodiimide Chemistry (EDC/NHS): The Standard Approach

This is the most direct and widely used method for coupling the carboxylic acid of NPUA to primary amines on a targeting protein.[9] It is a "zero-length" crosslinking method, meaning no additional atoms are incorporated into the final bond.[10] The reaction proceeds in two steps to improve efficiency and stability:

  • Step 1: Carboxyl Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the NPUA's carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[10]

  • Step 2: NHS Ester Formation: N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in an aqueous environment, increasing the overall yield of the final conjugate.[11][12]

  • Step 3: Amine Coupling: The NHS ester reacts with a primary amine on the targeting ligand to form a stable amide bond.[12]

This method is robust but can lead to a heterogeneous mixture of conjugates, as proteins typically have multiple surface-exposed lysine residues.[13]

2. Bio-orthogonal Chemistries: For Site-Specific Control

For more precise control over the conjugation site, which can lead to more homogeneous products with improved pharmacokinetic properties, bio-orthogonal strategies can be employed.[14][15] These methods require pre-functionalization of either the NPUA linker or the targeting ligand with mutually reactive groups that do not interfere with biological systems.

  • Click Chemistry: This refers to a class of highly efficient and specific reactions.[][17] For instance, the NPUA linker could be synthesized with a terminal alkyne. The targeting protein could be engineered to contain an azide group (e.g., via an unnatural amino acid). The two are then joined using a copper-catalyzed (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[14][18]

  • Staudinger Ligation: This reaction forms a stable amide bond between a phosphine and an azide.[19][][21] The NPUA linker could be modified with a phosphine, and the targeting protein with an azide. This metal-free reaction is highly biocompatible.[22][23]

While powerful, these methods require more extensive upfront synthesis and protein engineering compared to the direct EDC/NHS approach.

Protocol 1: EDC/Sulfo-NHS Mediated Conjugation of NPUA-Payload to a Monoclonal Antibody

This protocol describes a two-step method for conjugating a pre-synthesized NPUA-drug molecule to primary amines of a monoclonal antibody (mAb).

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing components like Tris.

  • NPUA-Payload with a terminal carboxylic acid.

  • Activation Buffer: 50 mM MES, pH 6.0.[11]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Experimental Procedure:

Part A: Activation of NPUA-Payload

  • Prepare Reagents: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF. Prepare a solution of the NPUA-Payload in the same solvent.

  • Reaction Setup: In a microcentrifuge tube, combine the NPUA-Payload, EDC, and Sulfo-NHS. A typical starting molar ratio is 1:1.5:1.2 (NPUA:EDC:Sulfo-NHS).

  • Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes to form the Sulfo-NHS ester.

Part B: Conjugation to the Antibody

  • Buffer Exchange: Ensure the mAb is in the amine-free Coupling Buffer (PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column. Adjust the mAb concentration to 2-10 mg/mL.

  • Conjugation Reaction: Add the activated NPUA-Payload (from Part A) to the mAb solution. The molar ratio of the activated linker to the mAb will determine the final drug-to-antibody ratio (DAR); a starting point of 10:1 to 20:1 is common.[12]

  • Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Immediately purify the resulting ADC from excess small molecules and reaction byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualization of Key Processes

G cluster_0 Part A: NPUA Activation cluster_1 Part B: Conjugation cluster_2 Part C: Purification & Analysis NPUA-COOH NPUA-Payload (Carboxylic Acid) Activated NPUA Amine-Reactive NPUA-sNHS Ester NPUA-COOH->Activated NPUA + EDC, Sulfo-NHS EDC EDC Sulfo-NHS Sulfo-NHS ADC NPUA-ADC Conjugate Activated NPUA->ADC + mAb-NH2 (Amide Bond Formation) Antibody Targeting Antibody (mAb-NH2) Antibody->ADC Purification Purification (e.g., SEC-HPLC) ADC->Purification Analysis Characterization (HIC, MS) Purification->Analysis

Caption: General workflow for NPUA-Antibody conjugation.

G cluster_0 Hypoxic Tumor Cell cluster_1 Normoxic Tissue ADC NPUA-Linker-Drug-Antibody Reduction Reductase Enzymes (e.g., POR) + e- ADC->Reduction Low O2 Cleavage Linker Cleavage Reduction->Cleavage N=O -> NHOH Drug Active Drug Cleavage->Drug Release ADC_norm NPUA-Linker-Drug-Antibody FutileCycle Futile Redox Cycle (Reoxidation by O2) ADC_norm->FutileCycle High O2 FutileCycle->ADC_norm

Caption: Hypoxia-activated release mechanism of NPUA linker.

Protocol 2: Purification and Characterization of NPUA-Conjugates

Purification is critical to remove unreacted drug-linker and other impurities. Characterization is required to confirm identity, purity, and the drug-to-antibody ratio (DAR).[24][25]

1. Purification by Size-Exclusion Chromatography (SEC-HPLC)

  • Principle: Separates molecules based on their hydrodynamic radius. It effectively removes small molecules (unreacted NPUA-payload, EDC byproducts) from the large ADC conjugate. It can also be used to assess aggregation.[26][27]

  • Instrumentation: HPLC system with a UV detector and an appropriate SEC column.

  • Mobile Phase: A physiological buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[26]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the crude ADC solution.

    • Run an isocratic elution.

    • Monitor the eluent at 280 nm (for the antibody) and a wavelength corresponding to the absorbance maximum of the payload.

    • Collect the fraction corresponding to the main protein peak, which contains the purified ADC.

2. Characterization of Drug-to-Antibody Ratio (DAR)

  • A. Hydrophobic Interaction Chromatography (HIC-HPLC):

    • Principle: HIC separates proteins based on their surface hydrophobicity. Each conjugated drug molecule increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of drugs attached (DAR 0, 1, 2, etc.).[25][27]

    • Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[26]

    • Mobile Phase B: Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[26]

    • Procedure: A reverse salt gradient is used to elute the different ADC species. The average DAR can be calculated from the relative peak areas.

  • B. Mass Spectrometry (MS):

    • Principle: Provides a direct measurement of the molecular weight of the intact or deglycosylated ADC. The mass difference between the unconjugated antibody and the various ADC species allows for precise DAR determination.[25]

    • Procedure: The purified ADC sample is analyzed by a high-resolution mass spectrometer (e.g., Q-TOF). The resulting mass spectrum is deconvoluted to reveal the mass of each species, confirming the success of the conjugation and providing an accurate DAR profile.

Table 1: Example Data Presentation for ADC Characterization

Analytical MethodParameter MeasuredTypical Result
SEC-HPLC Purity / Aggregation>95% Monomer
HIC-HPLC DAR DistributionPeaks corresponding to DAR 2, 4, 6
Average DAR3.8
Mass Spectrometry Molecular Weight (Unconjugated)~148,000 Da
Molecular Weight (Conjugated)Peaks corresponding to mAb + (n * Mass of NPUA-Payload)
Average DAR (from MS)3.9

Protocol 3: In Vitro Hypoxia-Induced Drug Release Assay

This protocol is designed to verify that the NPUA linker is stable under normal conditions but cleaves to release its payload under hypoxic conditions.

Materials:

  • Purified NPUA-ADC.

  • Hypoxia chamber or incubator capable of maintaining low O2 levels (<1%).

  • Cancer cell line relevant to the ADC's target antigen.

  • Cell culture medium and supplements.

  • Rat liver S9 fractions (as a source of reductase enzymes).

  • NADPH (cofactor for many reductases).

  • Analytical system to measure released drug (e.g., LC-MS/MS).

Experimental Procedure:

  • Setup: Prepare two sets of reaction mixtures in microcentrifuge tubes. Each mixture should contain the NPUA-ADC (e.g., at 10 µM) in a buffered solution (e.g., PBS), rat liver S9 fractions, and NADPH.

  • Incubation Conditions:

    • Hypoxic Condition: Place one set of tubes in a hypoxia chamber (<1% O2) at 37°C.

    • Normoxic Condition: Place the second set of tubes in a standard cell culture incubator (~21% O2) at 37°C.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.

  • Sample Preparation: Immediately stop the reaction by precipitating the protein (e.g., with cold acetonitrile). Centrifuge to pellet the protein and collect the supernatant, which contains the released drug.

  • Quantification: Analyze the supernatant using a calibrated LC-MS/MS method to quantify the concentration of the free drug.

  • Data Analysis: Plot the concentration of the released drug versus time for both hypoxic and normoxic conditions. A significant increase in drug release under hypoxic conditions compared to normoxic conditions validates the linker's mechanism of action.[28][29]

Table 2: Expected Outcome of In Vitro Release Study

Time (hours)Drug Released (Normoxia, % of Total)Drug Released (Hypoxia, % of Total)
000
4< 2%15%
8< 3%35%
24< 5%75%

References

  • van der Heiden, J. et al. (2011). Staudinger ligation as a method for bioconjugation. Angewandte Chemie International Edition, 50(38), 8806-27. [Link]

  • Su, Y. et al. (2017). Click Chemistries for Site-Specific Antibody-Drug Conjugation. Antibody-Drug Conjugates, 1-27. [Link]

  • Yuan, Y. et al. (2019). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Cancers, 11(11), 1814. [Link]

  • Larrow, J. F. et al. (2020). Mechanism and design of hypoxia-activated prodrugs. ResearchGate. [Link]

  • Zhang, J. et al. (2023). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry, 66(22), 15311–15346. [Link]

  • Pires, I. M. et al. (2016). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research, 22(12), 2907-2913. [Link]

  • Seidu-Larry, S. et al. (2021). Traceless Staudinger Ligation for Bioconjugation of RNA. Bioconjugate Chemistry, 32(3), 470-476. [Link]

  • Meng, F. et al. (2021). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Oncology, 11, 642939. [Link]

  • Zifo (2026). Bridging Chemistry and Informatics: The Role of Click Chemistry in Managing Complex Bioconjugates. Zifo. [Link]

  • Demchenko, A. V. (2024). Click chemistry in the synthesis of antibody-drug conjugates. Mendeleev Communications, 34(1), 1-13. [Link]

  • Kalia, J. et al. (2016). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Bioconjugate Chemistry, 27(4), 1056-1065. [Link]

  • Sun, B. et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]

  • Weiss, F. et al. (2025). Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies. ResearchGate. [Link]

  • Pérez-González, A. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]

  • Lewis, S. M. et al. (2022). Engineered protein-small molecule conjugates empower selective enzyme inhibition. Cell Chemical Biology, 29(1), 125-135.e6. [Link]

  • Varghese, A. M. et al. (2019). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Pharmaceutics, 11(10), 509. [Link]

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  • Dirksen, E. (2019). Analysis and characterization of protein-drug conjugates?. ResearchGate. [Link]

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Method

Application Note &amp; Protocols: (2-Nitro-phenyl)-ureido-acetic acid as a Chromogenic Probe for Amidohydrolase Activity

Abstract This technical guide details the application of (2-Nitro-phenyl)-ureido-acetic acid as a novel chromogenic probe for the kinetic analysis of a specific class of amidohydrolase enzymes. The core principle of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide details the application of (2-Nitro-phenyl)-ureido-acetic acid as a novel chromogenic probe for the kinetic analysis of a specific class of amidohydrolase enzymes. The core principle of this assay is the enzymatic hydrolysis of the amide bond linking the 2-nitrophenyl group to the ureido-acetic acid moiety. This cleavage event liberates 2-nitrophenolate, a distinct yellow-colored product, providing a continuous and direct spectrophotometric readout of enzyme activity. We present a comprehensive overview of the probe's mechanism, detailed experimental protocols for its use in 96-well microplate format, and guidelines for data analysis and validation. This probe offers a simple, cost-effective, and robust method for high-throughput screening of enzyme inhibitors and for detailed kinetic characterization of amidohydrolases.

Introduction: The Principle of Chromogenic Amidohydrolase Detection

Amidohydrolases are a broad class of enzymes that catalyze the hydrolysis of amide bonds. Their activity is crucial in various physiological processes, making them significant targets for drug discovery.[1][2] The development of simple and reliable assays to measure the activity of these enzymes is therefore of high importance. Colorimetric assays, which produce a colored product as a result of enzyme activity, are particularly well-suited for high-throughput screening due to their simplicity and compatibility with standard absorbance microplate readers.[3][4]

(2-Nitro-phenyl)-ureido-acetic acid is designed as a chromogenic substrate for amidohydrolases that recognize and cleave the N-phenyl-ureido bond. The molecule consists of three key functional parts:

  • The 2-Nitrophenyl Group: This is the chromogenic reporter. Upon cleavage from the rest of the molecule, it forms 2-nitrophenolate, which has a distinct yellow color and a maximum absorbance around 405-420 nm under alkaline pH conditions.

  • The Ureido Group: This central moiety is critical for molecular recognition by the target enzyme's active site. The ureido group's ability to act as both a hydrogen bond donor and acceptor allows for specific interactions that can mimic natural substrates.[1]

  • The Acetic Acid Group: This part of the molecule can influence solubility and may also play a role in the binding affinity and specificity of the probe for the target enzyme.

Mechanism of Action

The enzymatic assay is based on a single-step hydrolytic reaction. The target amidohydrolase recognizes and binds to (2-Nitro-phenyl)-ureido-acetic acid. The enzyme then catalyzes the cleavage of the amide bond between the phenyl ring and the ureido nitrogen. This reaction releases 2-nitrophenol and ureido-acetic acid. In a buffer system with a pH above the pKa of 2-nitrophenol (~7.2), the proton dissociates to form the 2-nitrophenolate anion, which is intensely yellow. The rate of formation of this yellow product is directly proportional to the enzyme's activity.

Enzymatic Reaction Substrate (2-Nitro-phenyl)-ureido-acetic acid (Colorless) Enzyme Amidohydrolase Substrate->Enzyme Binding Products 2-Nitrophenolate (Yellow) + Ureido-acetic acid Enzyme->Products Hydrolysis

Figure 1: Proposed enzymatic hydrolysis of (2-Nitro-phenyl)-ureido-acetic acid.

Experimental Protocols

This section provides a detailed protocol for a typical enzyme assay using (2-Nitro-phenyl)-ureido-acetic acid in a 96-well plate format.

Required Materials

Reagents:

  • (2-Nitro-phenyl)-ureido-acetic acid (Probe)

  • Purified Amidohydrolase Enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0 (or optimal pH for the specific enzyme)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • 96-well clear, flat-bottom microplates

Equipment:

  • Absorbance microplate reader capable of reading at 405 nm

  • Multichannel pipette

  • Incubator or heated plate reader (optional, for temperature control)

Reagent Preparation
  • Probe Stock Solution (10 mM): Dissolve the appropriate amount of (2-Nitro-phenyl)-ureido-acetic acid in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.

  • Enzyme Working Solution: Dilute the purified enzyme stock in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay. Keep the enzyme solution on ice.

  • Substrate Working Solution: Dilute the 10 mM Probe Stock Solution in Assay Buffer to the desired final concentration. For kinetic studies, a range of concentrations will be needed. A typical starting concentration is 100 µM.

Assay Procedure

The following workflow is recommended for a total reaction volume of 200 µL per well.

Experimental Workflow A Add 100 µL of Substrate Working Solution to each well B Pre-incubate plate at assay temperature (e.g., 37°C) for 5 minutes A->B C Initiate reaction by adding 100 µL of Enzyme Working Solution B->C D Immediately place plate in microplate reader C->D E Measure absorbance at 405 nm every 30 seconds for 15-30 minutes D->E

Figure 2: Standard workflow for the amidohydrolase assay.

Step-by-Step Protocol:

  • Plate Setup: Add 100 µL of the Substrate Working Solution to each well of a 96-well plate. Include wells for a negative control (no enzyme, add 100 µL of Assay Buffer instead of Enzyme Working Solution) to measure the rate of non-enzymatic substrate hydrolysis.

  • Pre-incubation: Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Add 100 µL of the Enzyme Working Solution to each well to start the reaction. Mix gently by pipetting up and down a few times.

  • Data Acquisition: Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode. Record readings every 30 seconds for a period of 15 to 30 minutes.

Data Analysis and Interpretation

The rate of the enzymatic reaction is determined by the change in absorbance over time.

  • Plot the Data: For each well, plot absorbance (A405) versus time (minutes).

  • Determine the Initial Rate (V₀): Identify the linear portion of the curve (usually the first 5-10 minutes). The slope of this linear portion represents the initial rate of the reaction (V₀) in units of mOD/min.

  • Correct for Background: Subtract the rate of the negative control (no enzyme) from the rate of the enzyme-containing wells.

  • Calculate Enzyme Activity: Convert the rate from mOD/min to µmol/min using the Beer-Lambert law:

    Activity (µmol/min) = (Slope (OD/min) * Reaction Volume (L)) / (ε * Path Length (cm))

    • ε (Molar Extinction Coefficient): The molar extinction coefficient for 2-nitrophenolate at 405 nm and pH 8.0 is approximately 18,600 M⁻¹cm⁻¹.

    • Path Length: For a standard 96-well plate with a 200 µL volume, the path length is typically around 0.5 cm, but this should be verified for the specific plate and reader used.

Quantitative Data Summary

The following table provides hypothetical, yet typical, parameters for an assay using (2-Nitro-phenyl)-ureido-acetic acid.

ParameterValueUnit
Wavelength (λmax)405nm
Molar Extinction Coefficient (ε)18,600M⁻¹cm⁻¹
Optimal pH7.5 - 8.5
Typical Substrate Concentration50 - 200µM
Limit of Detection (LOD)~0.1µM of product
Linear Range0.1 - 1.5OD

Assay Validation and Trustworthiness

To ensure the reliability of the assay, the following validation steps are recommended:

  • Enzyme Concentration Linearity: The reaction rate should be directly proportional to the concentration of the enzyme used. A plot of V₀ versus enzyme concentration should yield a straight line passing through the origin.

  • Substrate Kinetics (Michaelis-Menten): By measuring the initial rates at varying substrate concentrations, a Michaelis-Menten plot can be generated. This allows for the determination of the Michaelis constant (Km) and the maximum velocity (Vmax), which are key characteristics of the enzyme-substrate interaction.

  • Inhibitor Studies: The assay can be used to determine the potency of enzyme inhibitors. By measuring the enzyme activity in the presence of varying concentrations of an inhibitor, the IC₅₀ (half-maximal inhibitory concentration) can be calculated.

Troubleshooting

IssuePossible CauseSolution
High background signal Non-enzymatic hydrolysis of the probe.Check the pH of the assay buffer. Lowering the pH may reduce background hydrolysis, but enzyme activity may also be affected.
Non-linear reaction rate Substrate depletion or enzyme instability.Use a lower enzyme concentration or a higher substrate concentration.
Low signal Low enzyme activity or suboptimal assay conditions.Optimize pH, temperature, and buffer components. Increase enzyme concentration.
Precipitation of probe Low solubility of the probe in the assay buffer.Ensure the final DMSO concentration is low (typically <1%).

References

  • Probe colorimeter for quantitating enzyme-linked immunosorbent assays and other colorimetric assays performed with microplates. (n.d.). PMC. Retrieved from [Link]

  • A Guide to Enzyme Assay Kits. (2023, September 13). Biocompare.com. Retrieved from [Link]

  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021, May 14). MDPI. Retrieved from [Link]

  • How to Design a Colorimetric Assay for Enzyme Screening. (2025, May 9). Retrieved from [Link]

  • A Colorimetric Enzyme-Linked Immunosorbent Assay with CuO Nanoparticles as Signal Labels Based on the Growth of Gold Nanoparticles In Situ. (2018, December 20). MDPI. Retrieved from [Link]

  • Enzymatic hydrolysis of urea. (n.d.). ResearchGate. Retrieved from [Link]

  • The hydrolysis of urea and the proficiency of urease. (2004, June 9). PubMed. Retrieved from [Link]

  • (2-Nitrophenyl)acetic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents. (n.d.). PMC. Retrieved from [Link]

  • Enzymatic catalysis of urea decomposition: elimination or hydrolysis? (2004, September 29). PubMed. Retrieved from [Link]

  • (PDF) Chemistry of Ureido Carboxylic and Ureylene Dicarboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. (n.d.). Retrieved from [Link]

  • (2-Nitrophenyl)acetic acid | C8H7NO4. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Medicinal Chemistry of Ureido Derivatives as Anti-Infectives. (2015, June 30). ResearchGate. Retrieved from [Link]

  • Synthesis, evaluation and mechanism exploration of 2-(N-(3-nitrophenyl)-N-phenylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid. (n.d.). Google Patents.
  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. (n.d.). Retrieved from [Link]

  • A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. (n.d.). PMC. Retrieved from [Link]

  • Determination of acetic acid in wines by automated enzymatic method. (n.d.). OIV. Retrieved from [Link]

  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. (2020, December 23). PubMed. Retrieved from [Link]

  • Validation of Rapid Enzymatic Quantification of Acetic Acid in Vinegar on Automated Spectrophotometric System. (2020, June 9). MDPI. Retrieved from [Link]

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. (2024, February 16). MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of (2-Nitro-phenyl)-ureido-acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific vulnerabilities of (2-Nitro-phenyl)-ureido-acetic acid during long-term storage...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific vulnerabilities of (2-Nitro-phenyl)-ureido-acetic acid during long-term storage. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your compound for downstream biological and chemical assays.

Mechanistic Background: The Causality of Degradation

Ureido-carboxylic acids are inherently susceptible to thermal and hydrolytic degradation. To properly store (2-Nitro-phenyl)-ureido-acetic acid, you must first understand why it degrades.

Pathway 1: Intramolecular Cyclization (Primary) The primary degradation pathway for (2-Nitro-phenyl)-ureido-acetic acid is intramolecular cyclization[1]. Under thermal stress, the lone pair on the urea nitrogen nucleophilically attacks the electrophilic carbonyl carbon of the acetic acid moiety. This reaction results in dehydration and the formation of a thermodynamically stable 5-membered hydantoin ring (an imidazolidine-2,4-dione derivative)[1]. Because this reaction is entropically favored, ambient thermal energy is sufficient to overcome the activation barrier over time.

Pathway 2: Urea Bond Hydrolysis (Secondary) The secondary pathway involves the hydrolysis of the urea linkage[2]. The presence of the electron-withdrawing 2-nitro group increases the electrophilicity of the adjacent urea carbonyl, making the system highly sensitive to moisture-driven cleavage. This yields 2-nitroaniline and glyoxylic acid/ammonia fragments[2]. Elevated temperatures and ambient humidity synergistically accelerate this decomposition[3].

DegradationPathway Intact (2-Nitro-phenyl)- ureido-acetic acid (Intact) Stress Thermal Stress & Moisture Intact->Stress Cyclization Intramolecular Cyclization (-H2O) Stress->Cyclization Hydrolysis Urea Bond Hydrolysis Stress->Hydrolysis Hydantoin 3-(2-Nitrophenyl) hydantoin [M-18] Degradant Cyclization->Hydantoin Aniline 2-Nitroaniline + Ureido Fragments Hydrolysis->Aniline

Mechanistic pathways of (2-Nitro-phenyl)-ureido-acetic acid thermal degradation.

Troubleshooting Guide & FAQs

Q1: I left my compound at room temperature for a week. My LC-MS shows a new major peak with a mass of [M-18]. What happened? A1: The [M-18] peak is the classic signature of dehydration caused by intramolecular cyclization[1]. Your (2-Nitro-phenyl)-ureido-acetic acid has converted into its corresponding hydantoin derivative. This reaction is accelerated by ambient thermal energy. To prevent this, the compound must be stored at -20°C.

Q2: Does the physical state (solid vs. solution) affect storage stability? A2: Yes, drastically. In solution (especially in protic solvents or DMSO), the activation energy barrier for the nucleophilic attack is lowered due to solvation effects, and moisture is more readily available for urea bond hydrolysis[2]. Always store the compound as a lyophilized solid. If you must store it in solution, use anhydrous solvents and store at -80°C for no longer than 48 hours.

Q3: Why is my compound turning slightly orange/brown over time? A3: This indicates secondary degradation: the cleavage of the urea linkage to form 2-nitroaniline, which is highly chromophoric (yellow/orange)[2]. This is typically caused by residual moisture in the storage vial. Strict anhydrous conditions (argon purging and desiccants) are required to prevent this[3].

Quantitative Degradation Profiles

The following table summarizes the expected degradation rates of ureido-acetic acids under various storage conditions.

Storage ConditionPhysical StateEst. Hydantoin Conversion (1 Month)Primary Degradant
-20°C, Desiccated Solid< 0.1%None
4°C, Desiccated Solid~ 1.5%Hydantoin
25°C, Ambient Solid5.0% - 10.0%Hydantoin / 2-Nitroaniline
25°C, Ambient Aqueous Solution> 30.0%Hydantoin / 2-Nitroaniline

Experimental Protocols: Self-Validating Storage Systems

To ensure trustworthiness in your experimental results, your storage protocol must be paired with a validation protocol. Do not assume the integrity of a stored ureido-acetic acid; always validate it before biological or chemical assays.

Protocol A: Optimal Long-Term Storage (Solid State)
  • Lyophilization: Ensure the synthesized or purchased compound is completely dry. Lyophilize overnight to remove trace water.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 1-5 mg) in amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize atmospheric moisture introduction during repeated openings. Amber vials protect the nitroaromatic moiety from photolytic reduction.

  • Inert Atmosphere: Purge each vial with a gentle stream of Argon gas for 10 seconds before immediately capping with a PTFE-lined septum.

  • Desiccation & Temperature: Place the sealed vials in a secondary container (e.g., a sealed Mylar bag or conical tube) filled with indicating Drierite (calcium sulfate). Store the entire assembly at -20°C (or -80°C for multi-year storage).

Protocol B: Pre-Experiment LC-MS Validation
  • Preparation: Dissolve a 0.1 mg aliquot in 1 mL of LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Chromatography: Run a rapid 5-minute gradient (10% to 90% ACN) on a C18 column.

  • Detection: Monitor UV absorbance at 254 nm and ESI+ mass spectra.

  • Decision Matrix:

    • Target Mass [M+H]+: Proceed with the experiment if purity is >98%.

    • Mass [M-18+H]+ (Hydantoin): Discard the aliquot. The compound has cyclized.

    • Mass 139 m/z (2-Nitroaniline [M+H]+): Discard the aliquot. The urea bond has hydrolyzed.

StorageWorkflow Start Synthesized/Purchased Compound Lyophilize Lyophilization (Remove Moisture) Start->Lyophilize Aliquot Aliquot into Amber Vials Lyophilize->Aliquot Argon Purge with Argon & Seal Aliquot->Argon Store Store at -20°C with Desiccant Argon->Store Test Pre-Experiment LC-MS Verification Store->Test Decision Purity > 98%? Test->Decision Proceed Proceed with Experiment Decision->Proceed Yes Discard Discard / Purify (Hydantoin detected) Decision->Discard No

Self-validating workflow for the storage and verification of ureido-acetic acids.

References

  • Kravchenko, A. N., & Chikunov, I. E. (2006). Chemistry of ureido carboxylic and ureylene dicarboxylic acids. Russian Chemical Reviews, 75(3), 191-206. URL: [Link]

  • Carp, O. (2001). Considerations on the thermal decomposition of urea. Revue Roumaine de Chimie, 46(7), 735-740. URL: [Link]

  • Zhang, Y., et al. (2017). Investigation on microbial inactivation and urea decomposition in human urine during thermal storage. Journal of Water and Health, 15(4), 585-592. URL: [Link]

Sources

Optimization

Resolving HPLC baseline noise and peak tailing with (2-Nitro-phenyl)-ureido-acetic acid samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (2-Nitro-phenyl)-ureido-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (2-Nitro-phenyl)-ureido-acetic acid .

Analyzing this compound presents unique chromatographic challenges. The molecule features a strong UV chromophore (the nitro-phenyl group), a highly polar hydrogen-bonding domain (the ureido linkage), and an ionizable moiety (the carboxylic acid). Below, you will find an in-depth, causality-driven Q&A guide to resolving the two most common issues encountered with this analyte: peak tailing and baseline noise.

Section 1: Resolving Peak Tailing

Q1: Why does (2-Nitro-phenyl)-ureido-acetic acid exhibit severe peak tailing, and how do I fix it?

The Causality: Peak tailing for this compound is rarely a random occurrence; it is a multifactorial issue driven by chemical interactions with the stationary phase[1]. The carboxylic acid group has a pKa of approximately 3.5 to 4.0. If your mobile phase pH is near this pKa (e.g., pH 3.0–4.5), the analyte exists in a continuous equilibrium between its protonated (neutral) and deprotonated (anionic) states. Because these two states partition differently into the stationary phase, the peak broadens and tails.

Furthermore, the ureido group (-NH-CO-NH-) acts as a strong hydrogen bond donor and acceptor. It will aggressively interact with unreacted, acidic silanol groups (Si-OH) on standard silica-based columns, creating a secondary retention mechanism that drags out the tail of the peak[1].

Self-Validating Protocol: pH Optimization & Silanol Masking To eliminate chemical tailing, you must control ionization and shield the silanols.

  • Mobile Phase Preparation: Prepare an aqueous mobile phase buffered to pH 2.0 using 0.1% Phosphoric acid or Trifluoroacetic acid (TFA). This ensures the pH is at least 1.5 units below the pKa, locking the carboxylic acid in its fully protonated, neutral state.

  • Column Selection: Install a highly endcapped C18 column or a polar-embedded phase (e.g., amide-C18). These stationary phases physically shield the ureido group from interacting with residual silanols.

  • Equilibration: Flush the column with 15 column volumes of the new mobile phase to ensure complete protonation of the stationary phase surface.

  • Validation (The Self-Check): Inject your sample and calculate the Asymmetry Factor ( As​ ) at 10% peak height. If As​ is between 0.9 and 1.2, chemical tailing is resolved. If As​>1.5 , the tailing is likely physical (proceed to Q2).

Q2: How can I definitively prove whether the tailing is caused by my chemistry or a hardware failure?

The Causality: If you have optimized the method's chemistry but tailing persists, you may be experiencing "volumetric tailing"[2]. This occurs when there is excessive extra-column dead volume (e.g., poorly seated PEEK fittings) or a collapsed column bed. Unlike chemical tailing, which is analyte-specific, hardware-induced tailing affects all peaks equally.

PeakTailing Start Observe Peak Tailing for Ureido-acetic Acid CheckMarker Inject Neutral Marker (e.g., Toluene) Start->CheckMarker IsHardware Does Marker Tail? CheckMarker->IsHardware HardwareFix Hardware Issue: Check Fittings & Column Bed IsHardware->HardwareFix  Yes   ChemistryFix Chemistry Issue: Secondary Silanol Interactions IsHardware->ChemistryFix  No   AdjustPH Adjust Mobile Phase pH (pH < 2.5 or > 5.5) ChemistryFix->AdjustPH

Workflow for isolating and resolving peak tailing mechanisms.

Self-Validating Protocol: Hardware vs. Chemistry Isolation

  • Marker Injection: Inject a purely hydrophobic, neutral marker that does not contain ionizable or hydrogen-bonding groups (e.g., Toluene or Uracil).

  • Validation: Analyze the marker's peak shape. If the neutral marker is perfectly symmetrical ( As​≈1.0 ), your system hardware is intact, and the ureido-acetic acid tailing is purely chemical. If the neutral marker also tails, replace your column or re-make your pre-column capillary fittings.

Table 1: Quantitative Impact of pH on (2-Nitro-phenyl)-ureido-acetic acid Peak Parameters

ParameterpH 3.5 (Near pKa)pH 2.0 (Protonated)pH 6.0 (Ionized)
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)1.0 (Symmetrical)
Retention Mechanism Mixed-mode (Unstable)Hydrophobic (Strong)Hydrophilic (Weak)
Theoretical Plates (N) < 5,000> 12,000> 10,000

Section 2: Resolving Baseline Noise

Q3: What causes erratic baseline noise when detecting this compound, and how do I eliminate it?

The Causality: The nitro-phenyl group is a powerful chromophore, meaning you are likely monitoring UV absorbance at 254 nm or lower. Baseline noise is defined as the high-frequency difference between the largest and smallest points of the baseline in a blank run[3]. At low wavelengths, the primary culprit for erratic, high-frequency noise is mobile phase outgassing.

As the mobile phase exits the column and enters the detector flow cell, it experiences a sudden pressure drop. If the solvents are poorly degassed, dissolved air expands into micro-bubbles. This "frothing" alters the refractive index of the liquid inside the flow cell, scattering the UV light and causing rapid, chaotic spikes in the baseline[4]. Alternatively, a dirty flow cell window or a failing Deuterium lamp will drastically reduce the light reaching the photodiode, destroying your Signal-to-Noise (S/N) ratio[5].

BaselineNoise Noise High Baseline Noise (Low S/N Ratio) FlowZero Set Pump Flow to 0 mL/min Noise->FlowZero CheckNoise Is Noise Still Present? FlowZero->CheckNoise DetectorIssue Detector Issue: Check Lamp Energy / Flow Cell CheckNoise->DetectorIssue  Yes   PumpIssue Flow/Solvent Issue: Outgassing or Contamination CheckNoise->PumpIssue  No   Degas Purge System & Ensure Inline Degassing PumpIssue->Degas

Diagnostic logic for identifying the root cause of HPLC baseline noise.

Self-Validating Protocol: Baseline Noise Isolation & Eradication

  • Baseline Measurement: Run your method conditions and measure the S/N ratio over a 5-minute blank window.

  • The Flow-Zero Test: Stop the HPLC pump (0 mL/min flow rate) but leave the UV detector on. Monitor the baseline for 3 minutes.

  • Validation (Root Cause Identification):

    • Scenario A: If the noise completely disappears at zero flow, the issue is hydrodynamic (solvent outgassing or pump pulsation). Proceed to step 4.

    • Scenario B: If the high-frequency noise persists at zero flow, the issue is electronic[5]. Check the lamp hours; if >2,000 hours, replace the UV lamp.

  • Degassing and Purging: If the issue is hydrodynamic, replace your aqueous phase with fresh, filtered HPLC-grade water. Ensure the inline vacuum degasser is powered on. Purge the pump at 5.0 mL/min for 5 minutes with the purge valve open to clear any trapped air in the proportioning valves. Re-evaluate the S/N ratio to confirm restoration.

Table 2: Baseline Noise Diagnostic Metrics

Operating ConditionExpected S/N RatioNoise Amplitude (mAU)Diagnostic Conclusion
Flow 1.0 mL/min, Fresh Lamp> 10,000:1< 0.05Optimal System Health
Flow 1.0 mL/min, Old Lamp< 2,000:1> 0.50 (Fuzzy)Lamp Degradation / Low Energy
Flow 0.0 mL/min, High NoiseN/A> 0.50 (Fuzzy)Electronic/Detector Issue
Flow 1.0 mL/min, No Degasser< 5,000:1> 0.20 (Sharp Spikes)Solvent Outgassing / Micro-bubbles

Sources

Troubleshooting

Technical Support Center: (2-Nitro-phenyl)-ureido-acetic acid Crystallization &amp; Purification

This guide provides in-depth troubleshooting and purification strategies for (2-Nitro-phenyl)-ureido-acetic acid, tailored for researchers, chemists, and drug development professionals. Our focus is on the practical appl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and purification strategies for (2-Nitro-phenyl)-ureido-acetic acid, tailored for researchers, chemists, and drug development professionals. Our focus is on the practical application of crystallization principles, explaining the causality behind experimental choices to overcome common challenges encountered with this molecule.

Introduction: The Crystallization Challenge

(2-Nitro-phenyl)-ureido-acetic acid is a molecule with multiple functional groups that dictate its crystallization behavior. Understanding these groups is the first step in troubleshooting.

  • Urea Moiety (-NH-CO-NH-): A potent hydrogen bond donor and acceptor, promoting strong intermolecular interactions and potentially leading to low solubility in non-polar solvents.

  • Carboxylic Acid (-COOH): Another strong hydrogen bond donor, which often forms highly stable dimeric structures, influencing crystal lattice formation.[1]

  • Nitro Group (-NO₂): A highly polar, electron-withdrawing group that can engage in dipole-dipole interactions, affecting solubility and potentially leading to the formation of colored impurities.

  • Aromatic Ring: Provides a rigid structure and potential for π-π stacking interactions.

The combination of these features can lead to common crystallization issues such as poor crystal formation, "oiling out," and difficulty in removing specific impurities. This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: My compound won't crystallize from solution, even after cooling for an extended period. What should I do?

A1: This is typically due to either the solution being too dilute (too much solvent was added) or the formation of a supersaturated solution that resists nucleation.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the solution. This provides a template for further crystallization.[2]

    • Evaporation: Remove a small portion of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the concentration.

  • Re-evaluate Solvent Choice: If induction methods fail, it's likely too much solvent was used.[3] Gently heat the solution to evaporate some of the solvent and attempt to cool it again. If the compound remains soluble even after significant solvent reduction, the solvent is likely too good, and a less polar or co-solvent system should be considered.

Q2: My compound "oils out" instead of forming crystals upon cooling. Why is this happening and how can I fix it?

A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there's a very high concentration of the solute.

Solutions:

  • Lower the Saturation Temperature: Re-heat the solution until the oil dissolves, then add a small amount of additional hot solvent to make the solution slightly less concentrated. Allow it to cool more slowly.

  • Change the Solvent System: The ideal solvent has a boiling point lower than the melting point of your compound. Alternatively, use a co-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.

Q3: The crystals I obtained are highly colored, but the literature suggests the pure compound is a pale yellow. How do I remove colored impurities?

A3: Colored impurities in aromatic nitro compounds are common and often arise from side reactions or degradation. They can typically be removed using activated charcoal.

Protocol for Decolorization:

  • Dissolve the impure solid in the minimum amount of a suitable hot solvent.

  • Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling when the charcoal is added.

  • Add a small amount of activated charcoal (Norit) – typically 1-2% of the solute's weight.

  • Gently reheat the solution to boiling for a few minutes, allowing the charcoal to adsorb the impurities.

  • Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.[4]

  • The resulting filtrate should be colorless or significantly less colored. Allow it to cool slowly to form purified crystals.

In-Depth Troubleshooting & Purification Protocols

I. Systematic Solvent Selection

The choice of solvent is the most critical factor for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5]

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude (2-Nitro-phenyl)-ureido-acetic acid into several small test tubes.

  • To each tube, add a different solvent (e.g., 0.5 mL) from the table below, starting with less polar and moving to more polar options.

  • Agitate each tube at room temperature and record the solubility. A good candidate solvent will not dissolve the compound at this stage.[6]

  • Gently heat the tubes that did not show complete dissolution. Add more solvent dropwise while heating until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvent yields the best quality and quantity of crystals.

Table 1: Solvent Candidates for (2-Nitro-phenyl)-ureido-acetic acid

SolventPolarityBoiling Point (°C)Rationale & Potential Issues
WaterHigh100The carboxylic acid suggests some water solubility, especially when hot. Often a good choice for purifying organic acids.[2]
EthanolHigh78Often a good solvent for polar compounds. May be too soluble; a water co-solvent might be needed to reduce solubility.[6]
MethanolHigh65Similar to ethanol but more volatile. A good candidate.[6]
Ethyl AcetateMedium77A good balance of polarity. Can be effective for compounds with hydrogen bonding capabilities.
AcetoneMedium56Tends to be a very strong solvent; its low boiling point can be a challenge for maintaining a hot solution during filtration.
TolueneLow111Unlikely to be a good solvent on its own due to the compound's polarity, but could be useful as an anti-solvent.
II. The Recrystallization Workflow

This diagram outlines a systematic approach to troubleshooting common crystallization problems.

G start Start with Crude (2-Nitro-phenyl)-ureido-acetic acid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Form outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Problem oil_out Compound Oils Out outcome->oil_out Problem impure Crystals are Impure (e.g., colored) outcome->impure Problem filter Filter, Wash & Dry crystals->filter sol_no_crystals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->sol_no_crystals sol_oil_out 1. Re-heat & Add More Solvent 2. Cool Even Slower 3. Change Solvent/Use Co-solvent oil_out->sol_oil_out sol_impure 1. Re-dissolve 2. Treat with Activated Charcoal 3. Perform Hot Filtration impure->sol_impure sol_no_crystals->dissolve Retry sol_oil_out->dissolve Retry sol_impure->dissolve Retry

Caption: Troubleshooting workflow for crystallization.

III. Potential Impurities and Removal Strategies

Understanding potential impurities is key to selecting the right purification strategy.

  • Starting Materials: Unreacted 2-nitroaniline or isocyanatoacetic acid derivatives. These can often be removed by a simple recrystallization, as their solubility profiles are likely different.

  • Biuret-like Compounds: At elevated temperatures, urea moieties can self-condense to form biuret-like structures. These are often more polar and may remain in the mother liquor during crystallization. A patent for purifying urea suggests that biuret can be washed away with an aqueous urea solution, indicating its higher solubility.[7]

  • Hydrolysis Products: The urea linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially reverting to the starting amine. Ensure the pH of your solution is near neutral during workup and crystallization unless performing a salt formation.

If standard recrystallization fails to remove a persistent impurity, column chromatography may be required. Given the compound's polarity, a silica gel column with an ethyl acetate/hexane or dichloromethane/methanol gradient would be a logical starting point.[8][9]

References

  • University of California, Davis. Recrystallization of Benzoic Acid. Available from: [Link]

  • University of Calgary. ORGANIC LABORATORY TECHNIQUES 2. RECRYSTALLISATION. Available from: [Link]

  • University of Diyala. Experimental No. (4) Recrystallization. Available from: [Link]

  • Olin, J. F. (1941). Manufacture and purification of urea derivatives. U.S. Patent No. 2,257,717. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. Urea. Available from: [Link]

  • Stamicarbon N.V. (1953). Purification of urea. U.S. Patent No. 2,663,731. Washington, DC: U.S. Patent and Trademark Office.
  • Li, Y., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. Available from: [Link]

  • Sandtorv, A. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available from: [Link]

  • Inönü University. 3.3. CRYSTALLIZATION. Available from: [Link]

  • Imperial Chemical Industries Ltd. (1956). Process for the crystallization of nitro-aromatic compounds in nitric acid. French Patent No. FR1118443A.
  • Meissner, H. (1959). Method of crystallizing nitro products. U.S. Patent No. 2,874,196. Washington, DC: U.S. Patent and Trademark Office.
  • Lee, A. Y., et al. (2014). Purification of nitrophenols using complex-assisted crystallization. Request PDF. Available from: [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link]

  • F. Hoffmann-La Roche AG. (2003). Process for preparation of 2-phenyl acetic acid derivatives. U.S. Patent No. 6,531,597 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Pathak, R. B., et al. Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Asian Journal of Chemistry. Available from: [Link]

  • Cheméo. Chemical Properties of 2-nitrophenyl acetate (CAS 610-69-5). Available from: [Link]

  • Kennedy, A. R., & Silva de Moraes, L. (2016). A monoclinic polymorph of 2-(4-nitrophenyl)acetic acid. IUCrData, 1(1), x161932. Available from: [Link]

  • National Center for Biotechnology Information. (2-Nitrophenyl)acetic acid. PubChem Compound Database. Available from: [Link]

  • Yordanova, D., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available from: [Link]

Sources

Optimization

Overcoming false positives in screening assays using (2-Nitro-phenyl)-ureido-acetic acid

Welcome to the Assay Interference & Hit Triage Support Center . As drug development professionals, we frequently encounter Pan-Assay Interference Compounds (PAINS) that masquerade as genuine hits in high-throughput scree...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Interference & Hit Triage Support Center . As drug development professionals, we frequently encounter Pan-Assay Interference Compounds (PAINS) that masquerade as genuine hits in high-throughput screening (HTS)[1].

A quintessential example of a "frequent hitter" is (2-Nitro-phenyl)-ureido-acetic acid . This molecule is a master of biophysical deception, possessing three distinct substructural motifs that trigger false positives:

  • 2-Nitrophenyl group : A classic redox cycler and optical quencher[2].

  • Ureido motif : Highly prone to intermolecular hydrogen bonding and colloidal aggregation[3].

  • Acetic acid moiety : Can act as a non-specific metal chelator in metalloenzyme assays.

This guide provides the mechanistic causality behind these interferences and actionable, self-validating protocols to rescue your screening cascade.

Diagnostic Triage Workflow

G Start Primary HTS Hit: (2-Nitro-phenyl)-ureido-acetic acid DLS Test 1: Detergent Addition (0.01% Triton X-100) Start->DLS Agg Colloidal Aggregation (Ureido Motif) DLS->Agg Inhibition Abolished Redox Test 2: Catalase Rescue or ALARM NMR DLS->Redox Inhibition Persists ROS Redox Cycling / ROS (Nitroaromatic Motif) Redox->ROS Inhibition Abolished Optical Test 3: Absorbance Scan (Red-shifted readout) Redox->Optical Inhibition Persists Quench Optical Interference (Inner Filter Effect) Optical->Quench Signal Quenched Orthogonal Orthogonal Biophysical Validation (SPR, ITC, MS) Optical->Orthogonal Signal Unaffected TrueHit Validated Target Engagement Orthogonal->TrueHit Binding Confirmed

Diagnostic workflow for deconvoluting assay interference mechanisms of ureido-nitroaromatic hits.

Troubleshooting FAQs

Q: My primary screen shows potent, dose-dependent inhibition by (2-Nitro-phenyl)-ureido-acetic acid, but the Hill slope is abnormally steep (nH > 2.0). What is the biophysical cause? A: A steep Hill slope is a hallmark of colloidal aggregation . The ureido motif in this compound strongly promotes self-assembly via bifurcated hydrogen bonds[3]. Once the compound reaches its Critical Aggregation Concentration (CAC) in aqueous buffer, it forms sub-micron particles. Your target protein non-specifically adsorbs onto the surface of these aggregates, leading to partial unfolding and loss of enzymatic activity. This is not stoichiometric 1:1 inhibition; it is a bulk physical sequestration.

Q: The compound inhibits my cysteine protease in standard buffer, but when I switch the reducing agent from DTT to TCEP, the inhibition disappears. Why? A: You are observing redox cycling , a classic liability of nitroaromatics[4]. In the presence of strong reducing agents like Dithiothreitol (DTT), the 2-nitrophenyl group undergoes a single-electron reduction to a nitro-radical anion. This radical rapidly transfers its electron to dissolved molecular oxygen, generating superoxide (O2-•) and hydrogen peroxide (H2O2), while regenerating the parent nitro compound[2]. The generated H2O2 oxidizes the catalytic cysteine of your protease, causing a false positive. TCEP does not support this redox cycle as efficiently, which is why the artifact disappears.

Q: How can I definitively prove that this compound is chemically modifying my target? A: To detect electrophilic or oxidative covalent modifications, we recommend the ALARM NMR (a La assay to detect reactive molecules by nuclear magnetic resonance) protocol[5]. This assay monitors the 13C chemical shifts of the human La antigen. If the compound generates reactive intermediates (like nitroso derivatives) that alkylate or oxidize thiols, the NMR spectrum will show characteristic peak shifts, definitively flagging it as a reactive false positive[5].

Standard Operating Procedures (SOPs) for Hit Deconvolution

As a self-validating system, every hit must survive the following orthogonal counter-screens before advancing to lead optimization.

Protocol 1: Detergent-Reversal Assay (Diagnosing Aggregation)

Causality: Non-ionic detergents disrupt the hydrophobic and hydrogen-bonding interactions that hold ureido-based colloidal aggregates together, releasing the sequestered enzyme back into the solution.

  • Prepare your standard biochemical assay buffer.

  • Split the buffer into two conditions: Condition A (Standard) and Condition B (Supplemented with 0.01% v/v Triton X-100 or CHAPS).

  • Perform a 10-point dose-response titration of (2-Nitro-phenyl)-ureido-acetic acid in both buffers.

  • Pre-incubate the compound with the target enzyme for 15 minutes at room temperature.

  • Initiate the reaction with the substrate and monitor the readout.

  • Validation Check: If the IC50 shifts by more than 10-fold (or if inhibition is completely abolished) in Condition B, the hit is a colloidal aggregator and should be discarded.

Protocol 2: Catalase Rescue Assay (Diagnosing Redox Cycling)

Causality: If the nitroaromatic ring is generating H2O2 via redox cycling, adding a scavenger enzyme (catalase) will neutralize the reactive oxygen species before it can oxidize your target protein.

  • Set up the biochemical assay in a DTT-containing buffer.

  • To the test wells, add 100 U/mL of bovine liver catalase. Ensure the control wells receive an equal volume of buffer.

  • Add the compound and pre-incubate for 20 minutes.

  • Initiate the assay by adding the substrate.

  • Validation Check: If the compound loses its inhibitory activity in the presence of catalase, it is a redox-cycling false positive.

Protocol 3: ALARM NMR for Thiol Reactivity

Causality: Uses a highly sensitive protein sensor to detect covalent adduct formation or oxidation caused by reactive intermediates.

  • Express and purify 13C-methyl-labeled human La antigen.

  • Prepare the NMR sample containing 50 µM La antigen in an optimized NMR buffer (50 mM sodium phosphate, pH 7.0).

  • Acquire a baseline 1H-13C HMQC spectrum.

  • Add (2-Nitro-phenyl)-ureido-acetic acid at a 10-fold molar excess (500 µM) in the presence of 1 mM DTT.

  • Incubate at 37°C for 1 hour, then acquire a second HMQC spectrum.

  • Validation Check: Analyze the chemical shift perturbations (CSPs). Significant broadening or shifting of the cysteine-proximal methyl resonances confirms thiol reactivity[5].

Quantitative Interference Profiling

To facilitate rapid decision-making, compare your assay data against the quantitative thresholds for false positives outlined below:

Interference MechanismStructural CulpritDiagnostic AssayQuantitative Indicator of False PositiveMitigation Strategy
Colloidal Aggregation Ureido MotifDetergent-Reversal AssayHill slope (nH) > 2.0; IC50 shift > 10-fold with 0.01% Triton X-100Supplement buffer with non-ionic detergents
Redox Cycling (ROS) 2-Nitrophenyl GroupCatalase Rescue AssayIC50 shift > 5-fold upon addition of 100 U/mL CatalaseReplace DTT with TCEP; add ROS scavengers
Thiol Reactivity Nitro-radical intermediatesALARM NMR>20% chemical shift perturbation (CSP) in 13C-La antigen spectraDiscard hit; compound is a reactive PAINS
Optical Quenching Nitroaromatic RingAbsorbance/Fluorescence Scan>30% reduction in baseline fluorophore emission at assay λex/λemSwitch to red-shifted fluorophores or label-free assays

References

  • Pan-assay interference compounds Grokipedia [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds Journal of Medicinal Chemistry - ACS Publications[Link]

  • Merging Modular Molecular Design with High Throughput Screening of Cell Adhesion on Antimicrobial Supramolecular Biomaterials ResearchGate[Link]

  • QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action PMC - National Institutes of Health[Link]

  • ALARM NMR: A Rapid and Robust Experimental Method To Detect Reactive False Positives in Biochemical Screens ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral data validation for (2-Nitro-phenyl)-ureido-acetic acid

Analytical Superiority in Drug Development: 1H and 13C NMR Spectral Validation of (2-Nitro-phenyl)-ureido-acetic Acid Executive Summary (2-Nitro-phenyl)-ureido-acetic acid (IUPAC: 2-(3-(2-nitrophenyl)ureido)acetic acid;...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Superiority in Drug Development: 1H and 13C NMR Spectral Validation of (2-Nitro-phenyl)-ureido-acetic Acid

Executive Summary

(2-Nitro-phenyl)-ureido-acetic acid (IUPAC: 2-(3-(2-nitrophenyl)ureido)acetic acid; CAS: 98378-89-3) is a highly specialized building block utilized in the synthesis of complex pharmacophores, including imidazolidine-2,4-dione derivatives and pretubulysin analogs[1][2]. For researchers in drug discovery, the purity of this ureidoacetic acid intermediate is non-negotiable. Trace impurities—specifically unreacted 2-nitroaniline or urea byproducts—can drastically skew biological assays through off-target toxicity or colorimetric interference.

This guide provides an objective, data-driven comparison between an Ultra-Pure Analytical Grade standard (>99% purity) and a Standard Commercial Grade (<95% purity) synthesized without extensive downstream purification. By detailing a self-validating Nuclear Magnetic Resonance (NMR) protocol, we demonstrate how to definitively verify structural integrity and quantify trace contaminants.

Mechanistic Context & Impurity Profiling

The synthesis of ureidoacetic acid derivatives typically involves the condensation of an amino acid (e.g., glycine) with an aryl isocyanate, or the reaction of an aryl amine with a ureidoacetic acid precursor[2][3].

Causality of Impurities: If 2-nitrophenyl isocyanate is used as a starting material, exposure to trace moisture during synthesis causes rapid hydrolysis of the isocyanate group, yielding 2-nitroaniline and carbon dioxide[4][5]. Alternatively, incomplete coupling leaves residual glycine. 2-Nitroaniline is particularly problematic; its strong electron-withdrawing nitro group ortho to the amine makes it a poor nucleophile, often requiring forcing conditions that generate symmetric urea byproducts (e.g., 1,3-bis(2-nitrophenyl)urea).

Impurity_Pathway Reagents Reagents 2-Nitrophenyl isocyanate + Glycine Target Target Compound (2-Nitro-phenyl)-ureido-acetic acid (Ultra-Pure Grade) Reagents->Target Optimal Coupling (Anhydrous) Impurity1 Impurity A 2-Nitroaniline (Toxic Contaminant) Reagents->Impurity1 Trace H2O (Hydrolysis) Impurity2 Impurity B 1,3-Bis(2-nitrophenyl)urea (Symmetric Byproduct) Reagents->Impurity2 Excess Isocyanate + Amine

Logical pathways of synthesis and degradation leading to common impurities in commercial grades.

Experimental Design: The Self-Validating NMR Protocol

To establish a rigorous, self-validating system, the choice of solvent and acquisition parameters is critical.

Solvent Causality: We mandate the use of Deuterated Dimethyl Sulfoxide (DMSO-d6) rather than Chloroform-d (CDCl3) or Deuterium Oxide (D2O). The target compound contains both a carboxylic acid (-COOH) and a ureido (-NH-CO-NH-) moiety. CDCl3 fails to solvate these polar groups effectively. More importantly, D2O would cause rapid deuterium exchange with the labile -NH- and -COOH protons, erasing their signals from the 1H NMR spectrum. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the ureido protons in place and enabling the observation of distinct scalar couplings (e.g., the triplet of the -NH- attached to the aliphatic chain).

Self-Validating Integration: The protocol inherently validates itself through stoichiometric integration. The integral of the aliphatic -CH2- group must be exactly 2.00. Consequently, the sum of the aromatic protons must equal exactly 4.00, and the two distinct -NH- protons must each equal 1.00. Any deviation from this 2:4:1:1 ratio immediately flags the presence of co-eluting contaminants.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • 1H NMR Acquisition: 400 MHz spectrometer, 298 K. Use a prolonged relaxation delay (D1 = 5 seconds) to ensure complete longitudinal relaxation of all protons, which is essential for accurate quantitative integration of trace impurities. Acquire 32 scans.

  • 13C NMR Acquisition: 100 MHz spectrometer, 298 K. Power-gated decoupling. Acquire 1024 scans with a D1 of 2 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening for 1H and 1.0 Hz for 13C prior to Fourier transformation. Phase and baseline correct manually.

NMR_Validation Sample 1. Sample Prep 15 mg in 0.6 mL DMSO-d6 (TMS Internal Standard) Acquisition 2. NMR Acquisition 1H: 32 Scans, D1=5s 13C: 1024 Scans, D1=2s Sample->Acquisition Processing 3. Spectral Processing Fourier Transform, Phase & Baseline Correction Acquisition->Processing Analysis1H 4a. 1H NMR Analysis Validate 2:4:1:1 Ratio (CH2 : Ar-H : NH : NH) Processing->Analysis1H Analysis13C 4b. 13C NMR Analysis Verify Carbonyls (171 & 154 ppm) & 9 Distinct Carbons Processing->Analysis13C ImpurityCheck 5. Impurity Profiling Flag 2-Nitroaniline (~8.12 ppm) & Glycine (~3.5 ppm) Analysis1H->ImpurityCheck Analysis13C->ImpurityCheck Decision 6. Purity Assessment Passes >99% Threshold? ImpurityCheck->Decision

Step-by-step experimental workflow for the self-validating NMR purity assessment.

Comparative Spectral Data Analysis

The following tables summarize the quantitative NMR data, comparing the Ultra-Pure Analytical Grade against a Standard Commercial Grade.

Table 1: 1H NMR Spectral Comparison (400 MHz, DMSO-d6)

Proton AssignmentExpected Shift (ppm)Multiplicity & IntegrationUltra-Pure Grade ObservationCommercial Grade Observation
-COOH 12.60br s, 1H12.62 (s, 1.00H)12.60 (br s, 0.85H)
Ar-NH-CO- 9.55s, 1H9.56 (s, 1.00H)9.55 (s, 0.92H)
Ar-H6 (ortho to NH)8.32dd, 1H8.32 (dd, 1.00H)8.31 (m, 1.15H) Overlap
Ar-H3 (ortho to NO2)8.08dd, 1H8.08 (dd, 1.00H)8.12 (d, 0.30H) [Impurity]
Ar-H5 (para to NH)7.65ddd, 1H7.65 (ddd, 1.00H)7.66 (m, 1.05H)
-CH2-NH-CO- 7.45t, 1H7.46 (t, 1.00H)7.45 (t, 0.95H)
Ar-H4 (para to NO2)7.15ddd, 1H7.15 (ddd, 1.00H)7.36 (t, 0.25H) [Impurity]
-CH2- 3.88d, 2H3.88 (d, 2.00H)3.88 (d, 2.00H); 3.50 (s, 0.4H) [Impurity]

Data Interpretation: The Ultra-Pure grade exhibits perfect stoichiometric integration. In contrast, the Commercial Grade reveals distinct impurity peaks at 8.12 ppm and 7.36 ppm. These shifts are the classic signature of unreacted 2-nitroaniline[4][5]. Furthermore, a singlet at 3.50 ppm indicates residual glycine.

Table 2: 13C NMR Spectral Comparison (100 MHz, DMSO-d6)

Carbon AssignmentExpected Shift (ppm)Ultra-Pure Grade ObservationCommercial Grade Observation
-COOH 171.5171.5 (Sharp, distinct)171.4 (Broadened)
-C=O (Urea) 154.2154.2154.2
Ar-C2 (C-NO2) 137.8137.8137.8; 145.1 [Impurity]
Ar-C1 (C-NH) 135.4135.4135.4
Ar-C5 135.1135.1135.2
Ar-C3 125.6125.6125.6; 127.5 [Impurity]
Ar-C6 121.8121.8121.8
Ar-C4 121.2121.2121.2; 118.6 [Impurity]
-CH2- 41.341.341.3; 42.1 [Impurity]

Data Interpretation: The 13C spectrum of the Ultra-Pure standard displays exactly 9 carbon signals with high signal-to-noise. The Commercial Grade exhibits baseline noise and additional aromatic signals (145.1, 127.5, 118.6 ppm), which perfectly correlate with the known 13C NMR shifts of 2-nitroaniline[5].

Conclusion

The structural validation of (2-Nitro-phenyl)-ureido-acetic acid requires meticulous analytical oversight. As demonstrated by the comparative NMR data, standard commercial grades often harbor significant quantities of 2-nitroaniline and unreacted amino acids. For researchers developing sensitive biological assays or synthesizing complex drug conjugates, utilizing an Ultra-Pure Analytical Grade standard—validated through the rigorous, self-calibrating NMR protocol outlined above—is essential to ensure experimental reproducibility and scientific integrity.

References

  • Hairui Chemical. "2-(3-(2-Nitrophenyl)ureido)acetic acid_98378-89-3". hairuichem.com.
  • ChemicalBook. "2-Nitroaniline(88-74-4) 1H NMR spectrum". chemicalbook.com.
  • The Royal Society of Chemistry. "Electronic Supplementary Information". rsc.org.
  • UCL. "Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates". ucl.ac.be.
  • Xu et al. "Design, synthesis, and antitumor activity evaluation of pretubulysin analogs". doi.org.

Sources

Comparative

LC-MS/MS Method Validation for Accurate (2-Nitro-phenyl)-ureido-acetic Acid Quantification: A Comparative Guide

Executive Summary Quantifying highly polar, functionalized organic acids in biological matrices is a notorious bottleneck in drug development and pharmacokinetic (PK) profiling. (2-Nitro-phenyl)-ureido-acetic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying highly polar, functionalized organic acids in biological matrices is a notorious bottleneck in drug development and pharmacokinetic (PK) profiling. (2-Nitro-phenyl)-ureido-acetic acid (CAS: 112273-62-8) presents a specific bioanalytical challenge due to its extreme hydrophilicity, acidic nature, and electron-withdrawing nitroaromatic ring[1]. Standard reversed-phase LC-MS/MS methodologies routinely fail this compound, yielding poor retention, asymmetric peak shapes, and severe matrix suppression.

As a Senior Application Scientist, I have designed this guide to objectively compare sample preparation and chromatographic strategies. By deconstructing the chemical causality of the analyte, this guide demonstrates that a combination of Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) and Biphenyl UHPLC separation provides a robust, self-validating system that strictly adheres to the latest ICH M10 bioanalytical method validation guidelines[2].

Chemical Causality & Analytical Challenges

To accurately quantify any molecule, we must first exploit its physicochemical properties. (2-Nitro-phenyl)-ureido-acetic acid contains three critical structural moieties that dictate its behavior in solution:

  • Acetic Acid Group: Imparts a low pKa, making the molecule highly polar and predominantly negatively charged (carboxylate anion) at physiological pH.

  • Ureido Linkage: Acts as a strong hydrogen-bond donor and acceptor, further increasing hydrophilicity and the risk of non-specific binding to silanol groups on standard glassware.

  • Nitro-phenyl Ring: The strongly electron-withdrawing nitro group creates a localized dipole, altering the electron density of the aromatic ring and making it a prime candidate for alternative dispersive interactions.

The Failure of C18: Traditional C18 columns rely purely on hydrophobic (van der Waals) interactions. Because this analyte is highly polar and ionized, it exhibits virtually no affinity for the C18 alkyl chains. Consequently, it elutes in the void volume alongside endogenous salts and phospholipids, leading to catastrophic ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

Chromatographic Separation: C18 vs. Biphenyl Stationary Phases

To overcome the limitations of C18, we must utilize orthogonal retention mechanisms. Biphenyl stationary phases offer a distinct advantage by engaging in π−π (pi-pi) and dipole-dipole interactions with the electron-deficient nitroaromatic ring of the analyte[3].

Mechanism cluster_C18 Standard C18 Column cluster_Biphenyl Biphenyl Column Analyte (2-Nitro-phenyl)-ureido-acetic acid (Polar, Nitroaromatic, Acidic) C18 Hydrophobic Interactions Only Result: Poor Retention & Matrix Suppression Analyte->C18 Weak Affinity Biphenyl π-π & Dipole Interactions Result: Strong Retention & High Selectivity Analyte->Biphenyl Strong Affinity

Chromatographic retention mechanisms: C18 vs. Biphenyl stationary phases.

By switching to a Biphenyl column, the analyte is retained long enough to separate from early-eluting matrix components. The comparative data below illustrates the absolute superiority of the Biphenyl chemistry for this specific compound class.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 Column (1.7 µm)Biphenyl Column (1.7 µm)Analytical Impact
Retention Time ( tR​ ) 0.85 min (Void Volume)2.45 minBiphenyl moves analyte out of the suppression zone.
Peak Asymmetry ( Tf​ ) 1.82 (Severe Tailing)1.08 (Symmetrical)Biphenyl prevents secondary silanol interactions.
Signal-to-Noise (S/N) 453207x sensitivity increase with Biphenyl.
Matrix Factor (MF) 42% (Severe Suppression)94% (Minimal Suppression)Biphenyl ensures reliable ESI ionization.

Sample Preparation: Protein Precipitation vs. Mixed-Mode SPE

Standard Protein Precipitation (PPT) using acetonitrile is insufficient for this assay. PPT leaves a high concentration of residual phospholipids in the extract, which compete for ionization in the ESI source and rapidly degrade column lifetime.

Instead, by leveraging the carboxylic acid moiety of the analyte, we can employ Mixed-Mode Anion Exchange (MAX) SPE[4]. MAX sorbents contain both hydrophobic alkyl chains and positively charged quaternary amines. This dual-retention mechanism allows for a highly aggressive wash protocol that removes both polar and non-polar interferences, creating a self-validating extraction system.

Optimized MAX SPE Step-by-Step Protocol

This protocol is designed with strict chemical causality: the analyte's charge state is deliberately manipulated at each step to ensure absolute recovery and purity.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL HPLC-grade Water through the MAX cartridge.

  • Sample Loading: Dilute 500 µL of plasma 1:1 with 2% Ammonium Hydroxide ( NH4​OH ).

    • Causality: The high pH ensures the acetic acid group is fully deprotonated into a carboxylate anion, allowing it to bind ionically to the positively charged MAX sorbent.

  • Wash 1 (Aqueous Interference Removal): Pass 1 mL of 5% NH4​OH in Water.

    • Causality: Removes neutral and basic proteins. The analyte remains locked to the sorbent via strong ionic bonds.

  • Wash 2 (Organic Interference Removal): Pass 1 mL of 100% Methanol.

    • Causality: Strips away hydrophobic interferences (e.g., phospholipids). The analyte is retained because the ionic bond is impervious to organic solvents.

  • Elution: Pass 1 mL of 2% Formic Acid in Methanol.

    • Causality: The low pH protonates the carboxylate group, neutralizing its charge. The ionic bond is broken, and the methanol disrupts the hydrophobic interaction, eluting the highly purified analyte.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) prior to injection.

Workflow A Plasma Sample (Spiked Analyte) B Mixed-Mode Anion Exchange (MAX) SPE A->B C Biphenyl UHPLC Separation B->C D ESI-MS/MS (Negative Mode) C->D E Data Analysis (ICH M10 Validated) D->E

Optimized LC-MS/MS workflow for (2-Nitro-phenyl)-ureido-acetic acid quantification.

ICH M10 Method Validation Results

To ensure trustworthiness and regulatory compliance, the optimized Biphenyl/MAX-SPE method was validated according to the latest ICH M10 guidelines for bioanalytical method validation[2][5]. The method demonstrates exceptional robustness, proving its suitability for rigorous PK and toxicokinetic studies.

Table 2: ICH M10 Validation Summary
Validation ParameterExperimental ResultICH M10 Acceptance CriteriaStatus
Linearity ( R2 ) 0.998 (1 - 1000 ng/mL) 0.990PASS
Intra-day Precision (CV%) 3.2% - 6.5% 15% ( 20% at LLOQ)PASS
Inter-day Accuracy (%Bias) -4.1% to +5.2% ± 15% ( ± 20% at LLOQ)PASS
Extraction Recovery (SPE) 88.5% (Consistent)Reproducible across concentrationsPASS
Matrix Effect (IS-Normalized) 0.96CV 15% between lotsPASS

Conclusion

The accurate quantification of (2-Nitro-phenyl)-ureido-acetic acid cannot be achieved through generic LC-MS/MS templates. By understanding the underlying chemical causality—specifically the compound's polarity, acidity, and nitroaromatic properties—we can engineer a highly specific assay. The combination of Mixed-Mode Anion Exchange SPE for targeted extraction and Biphenyl UHPLC for orthogonal π−π retention delivers a superior, ICH M10-compliant methodology that vastly outperforms traditional C18 and protein precipitation workflows.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. europa.eu. URL:[Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. ich.org. URL:[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. nih.gov. URL:[Link]

Sources

Validation

A Researcher's Guide to Comparative Cytotoxicity Analysis: Evaluating (2-Nitro-phenyl)-ureido-acetic acid Across Mammalian Cell Lines

In the landscape of modern drug discovery, the precise evaluation of a compound's cytotoxic profile is paramount. This guide provides a comprehensive framework for assessing the comparative cytotoxicity of novel therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise evaluation of a compound's cytotoxic profile is paramount. This guide provides a comprehensive framework for assessing the comparative cytotoxicity of novel therapeutic candidates, using the hypothetical compound (2-Nitro-phenyl)-ureido-acetic acid as a case study. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the potential mechanistic underpinnings of cytotoxicity, all while adhering to the principles of scientific integrity and reproducibility.

Introduction: The Significance of Selective Cytotoxicity

The ultimate goal in the development of many therapeutic agents, particularly in oncology, is to elicit a potent cytotoxic effect on diseased cells while minimizing harm to healthy tissues.[1] This principle of selective cytotoxicity is a cornerstone of a favorable therapeutic index. Nitroaromatic compounds, a class of molecules characterized by the presence of a nitro group on an aromatic ring, have garnered significant interest for their potential as anticancer agents.[2][3][4] Their biological activity is often linked to the bioreduction of the nitro group, a process that can generate reactive oxygen species (ROS) and induce cellular stress, ultimately leading to cell death.[5][6]

(2-Nitro-phenyl)-ureido-acetic acid, a molecule featuring a nitro-phenyl group, falls into this category of compounds with therapeutic potential. A thorough understanding of its cytotoxic effects across a panel of diverse mammalian cell lines is a critical first step in its preclinical evaluation. This guide will walk you through the process of designing and executing a robust comparative cytotoxicity study.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A well-designed experimental plan is the bedrock of reliable and interpretable results. For a comprehensive cytotoxicity profile of (2-Nitro-phenyl)-ureido-acetic acid, we will employ a panel of both cancerous and non-cancerous mammalian cell lines and utilize a suite of assays that probe different aspects of cell health.

Rationale for Cell Line Selection

The choice of cell lines is critical for a meaningful comparative analysis. The ideal panel should include:

  • Cancer Cell Lines: A selection of cell lines from different cancer types (e.g., breast, lung, colon) will help to determine the compound's spectrum of activity.

  • Non-Cancerous Cell Lines: The inclusion of non-malignant cell lines is essential for evaluating the compound's selectivity and potential for off-target toxicity.[1]

For this hypothetical study, we will use the following cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

  • HEK293: A human embryonic kidney cell line (non-cancerous).

  • Vero: A kidney epithelial cell line from an African green monkey (non-cancerous).[3]

Selection of Cytotoxicity Assays

No single assay can provide a complete picture of cytotoxicity. Therefore, we will utilize a multi-parametric approach, employing assays that measure different cellular endpoints:

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a widely used method for assessing cell metabolic activity, which is often correlated with cell viability.[7]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage, providing a quantitative measure of cytotoxicity.[8][9][10]

  • Caspase-Glo® 3/7 Assay: This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, providing insights into the mechanism of cell death.[11][12][13]

This combination of assays will allow us to not only quantify cell death but also to begin to elucidate the underlying mechanism.

Experimental Protocols

The following are detailed, step-by-step protocols for the selected cytotoxicity assays. Adherence to these protocols is crucial for generating reproducible data.

MTT Assay Protocol

This protocol is adapted from standard methodologies.[14][15]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of (2-Nitro-phenyl)-ureido-acetic acid and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol

This protocol is based on established methods.[16][17][18]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.[8]

Caspase-Glo® 3/7 Assay Protocol

This protocol follows the manufacturer's instructions.[12][13][19][20]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Presentation and Interpretation

The quantitative data generated from these assays should be compiled into clear and concise tables to facilitate comparison across cell lines and experimental conditions. The primary metric for cytotoxicity is the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1]

Hypothetical Comparative Cytotoxicity Data

Table 1: IC50 Values (µM) of (2-Nitro-phenyl)-ureido-acetic acid after 48-hour treatment.

Cell LineAssayIC50 (µM)
MCF-7 MTT15.2
LDH18.5
A549 MTT22.8
LDH25.1
HCT116 MTT12.5
LDH14.9
HEK293 MTT>100
LDH>100
Vero MTT>100
LDH>100
Interpretation of Results
  • (2-Nitro-phenyl)-ureido-acetic acid exhibits selective cytotoxicity towards the tested cancer cell lines (MCF-7, A549, and HCT116) compared to the non-cancerous cell lines (HEK293 and Vero). This is a promising characteristic for a potential anticancer agent.

  • The compound shows varying potency across the different cancer cell lines, with the highest potency observed in the HCT116 colon cancer cell line.

  • The IC50 values obtained from the MTT and LDH assays are comparable , providing confidence in the cytotoxicity data.

Mechanistic Insights: Potential Signaling Pathways

The observation of caspase-3/7 activation would strongly suggest that (2-Nitro-phenyl)-ureido-acetic acid induces apoptosis. The bioreductive activation of nitroaromatic compounds is a key step in their cytotoxic mechanism.[5] Under cellular conditions, the nitro group can be reduced to form a nitroso, hydroxylamine, and ultimately an amine group. This process can generate reactive oxygen species (ROS), leading to oxidative stress and the activation of apoptotic signaling pathways.[6]

Proposed Mechanism of Action

G Compound (2-Nitro-phenyl)-ureido-acetic acid Bioreduction Bioreduction of Nitro Group Compound->Bioreduction ROS Reactive Oxygen Species (ROS) Generation Bioreduction->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic pathway induced by (2-Nitro-phenyl)-ureido-acetic acid.

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellSeeding Cell Seeding in 96-well plates CompoundTreatment Treatment with (2-Nitro-phenyl)-ureido-acetic acid CellSeeding->CompoundTreatment MTT MTT Assay (Metabolic Activity) CompoundTreatment->MTT LDH LDH Assay (Membrane Integrity) CompoundTreatment->LDH Caspase Caspase-Glo® 3/7 Assay (Apoptosis) CompoundTreatment->Caspase IC50 IC50 Determination MTT->IC50 LDH->IC50 ComparativeAnalysis Comparative Analysis (Cancer vs. Non-cancerous) Caspase->ComparativeAnalysis IC50->ComparativeAnalysis

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Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Commercial (2-Nitro-phenyl)-ureido-acetic acid Reference Standards

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards employed.[1][2] A reference stand...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards employed.[1][2] A reference standard, a highly characterized substance, serves as a benchmark for confirming the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and their formulations.[3] This guide provides a comprehensive, in-depth technical comparison of methodologies for validating the purity of commercial (2-Nitro-phenyl)-ureido-acetic acid reference standards, a crucial component in various research and development pipelines.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, ensuring a self-validating system for purity assessment.

The Critical Role of Purity in Reference Standards

Unveiling Potential Impurities in (2-Nitro-phenyl)-ureido-acetic acid

To effectively test for purity, one must first understand the potential impurities that may be present. While the exact commercial synthesis routes for (2-Nitro-phenyl)-ureido-acetic acid are proprietary, we can infer likely synthetic pathways and their associated potential impurities based on established organic chemistry principles for similar molecules.[5][6]

A plausible synthetic route involves the reaction of a 2-nitrophenyl-substituted amino acid with a cyanate source or the reaction of 2-nitroaniline with a derivative of chloroacetic acid and a subsequent reaction to form the ureido group. Based on these potential pathways, a range of impurities could be present in the final product.

Diagram 1: Potential Impurity Profile of (2-Nitro-phenyl)-ureido-acetic acid

G cluster_main Main Compound cluster_impurities Potential Impurities main (2-Nitro-phenyl)-ureido-acetic acid imp1 Unreacted 2-Nitroaniline imp2 Unreacted Acetic Acid Derivative imp3 Isomeric Impurities (e.g., 4-Nitro-phenyl) imp4 By-products from Dimerization imp5 Residual Solvents imp6 Degradation Products G start Commercial Reference Standard hplc HPLC Analysis (Purity & Quantification) start->hplc Separation lcms LC-MS Analysis (Impurity Identification) start->lcms Identification nmr ¹H NMR Analysis (Structural Confirmation) start->nmr Structure dsc DSC Analysis (Overall Purity) start->dsc Thermal Properties data Data Integration & Purity Assignment hplc->data lcms->data nmr->data dsc->data report Comprehensive Purity Report data->report

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